Thio-ITP
描述
属性
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNRDWAOABGWGP-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-34-2 | |
| Record name | Thio-ITP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thioinosine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
6-Thioinosine 5′-triphosphate: An In-depth Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioinosine 5′-triphosphate (6-thio-ITP) is a crucial metabolite in the therapeutic action of thiopurine drugs, such as azathioprine and 6-mercaptopurine (6-MP). These drugs are widely used as immunosuppressants and in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery and synthesis of 6-thio-ITP, intended for researchers, scientists, and professionals in drug development. It details the metabolic pathways leading to its formation, outlines both chemical and enzymatic synthesis strategies, and presents key quantitative data and experimental protocols.
Discovery and Metabolic Significance
The discovery of 6-thioinosine 5'-triphosphate is intrinsically linked to the elucidation of the metabolic pathways of thiopurine drugs. Initially, it was understood that 6-mercaptopurine (6-MP) is converted intracellularly to its ribonucleotide, 6-thioinosine 5'-monophosphate (6-TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] Subsequent research identified the further phosphorylation of 6-TIMP to its diphosphate (6-TIDP) and triphosphate (6-thio-ITP) forms.[2] While much of the cytotoxic and immunosuppressive effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides (6-TGNs) into DNA and RNA, 6-thio-ITP and its methylated metabolites also play significant roles.[1] For instance, 6-thio-ITP has been identified as a competitive inhibitor of RNA polymerase.[3]
The metabolic journey from the prodrug azathioprine to the active thiopurine nucleotides is a complex cascade of enzymatic conversions. Azathioprine is first non-enzymatically converted to 6-MP.[1] 6-MP is then metabolized through three competing pathways. One pathway leads to the active 6-TGNs, another to inactive methylated metabolites via thiopurine S-methyltransferase (TPMT), and a third to the inactive metabolite 6-thiouric acid by xanthine oxidase (XO).[4] The formation of 6-thio-ITP occurs within the activation pathway that leads to the therapeutically active thioguanine nucleotides.
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-mercaptopurine to 6-thio-ITP and other key metabolites is a critical process for its pharmacological activity. The pathway involves several key enzymatic steps.
Caption: Metabolic pathway of 6-mercaptopurine leading to 6-thio-ITP.
Synthesis of 6-Thioinosine 5′-triphosphate
The synthesis of 6-thio-ITP can be approached through both chemical and enzymatic methods. While direct chemical synthesis from 6-mercaptopurine can be challenging due to the need for regioselective phosphorylation and protection of other functional groups, multi-step approaches starting from the corresponding nucleoside, 6-thioinosine, are more common.
Chemical Synthesis
A general strategy for the chemical synthesis of 6-thio-ITP involves the phosphorylation of 6-thioinosine. This typically requires protection of the ribose hydroxyl groups, followed by phosphorylation of the 5'-hydroxyl group and subsequent deprotection.
General Workflow for Chemical Synthesis:
Caption: General workflow for the chemical synthesis of 6-thio-ITP.
A common phosphorylation agent is phosphorus oxychloride (POCl₃) in an appropriate solvent. The resulting monophosphate can then be further phosphorylated to the triphosphate using a variety of methods, including coupling with pyrophosphate.
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical methods.[5] This approach typically starts with 6-thioinosine or 6-thioinosine 5'-monophosphate (6-TIMP) and utilizes a series of kinases to sequentially add phosphate groups.
Enzymatic Synthesis Workflow:
Caption: Enzymatic synthesis of 6-thio-ITP from 6-thioinosine.
Quantitative Data
The following table summarizes key quantitative data for 6-thioinosine 5'-triphosphate, primarily sourced from commercial suppliers and analytical studies.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₄O₁₃P₃S | [6] |
| Molecular Weight | 524.23 g/mol | [6] |
| Purity (HPLC) | ≥ 95% | [7] |
| λmax | 322 nm (in Tris-HCl, pH 7.5) | [7] |
| Extinction Coefficient (ε) | 27.3 L mmol⁻¹ cm⁻¹ | [7] |
| Ki for RNA Polymerase I | 40.9 µM | [3] |
| Ki for RNA Polymerase II | 38.0 µM | [3] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of 6-thio-ITP
This protocol provides a general framework for the enzymatic synthesis of 6-thio-ITP starting from 6-thioinosine. Specific enzyme concentrations and reaction conditions may need to be optimized.
Materials:
-
6-Thioinosine
-
ATP (as a phosphate donor)
-
Nucleoside kinase (e.g., from E. coli)
-
Nucleoside monophosphate kinase (e.g., adenylate kinase)
-
Nucleoside diphosphate kinase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP regeneration system (optional, e.g., creatine kinase and phosphocreatine)
Procedure:
-
Dissolve 6-thioinosine in the reaction buffer to a final concentration of 1-5 mM.
-
Add ATP to a final concentration of 1.5-2 molar equivalents relative to 6-thioinosine.
-
If using an ATP regeneration system, add the components according to the manufacturer's instructions.
-
Initiate the reaction by adding the three kinases. The specific activity and amount of each enzyme should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.
-
Monitor the progress of the reaction by HPLC, analyzing for the consumption of the starting material and the formation of 6-thio-ITP.
-
Once the reaction is complete, terminate it by heating or by adding a protein precipitant (e.g., perchloric acid followed by neutralization).
-
Purify the 6-thio-ITP from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
HPLC Purification of 6-thio-ITP
High-performance liquid chromatography is a standard method for the purification and analysis of thiopurine nucleotides.[8][9] Anion-exchange chromatography is particularly effective for separating nucleotides based on their charge.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., Mono Q)
Mobile Phases:
-
Buffer A: Low salt concentration (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B: High salt concentration (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)
General Gradient Elution Protocol:
-
Equilibrate the column with Buffer A.
-
Inject the sample containing 6-thio-ITP.
-
Elute with a linear gradient of Buffer B, for example, from 0% to 50% Buffer B over 30 minutes.
-
Monitor the elution profile at the λmax of 6-thio-ITP (322 nm).
-
Collect the fractions corresponding to the 6-thio-ITP peak.
-
Desalt the collected fractions if necessary.
Characterization
The identity and purity of synthesized 6-thio-ITP should be confirmed using standard analytical techniques.
-
UV-Vis Spectroscopy: To confirm the characteristic absorbance maximum at 322 nm.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure, including the position of the phosphate groups.[12] ¹H, ¹³C, and ³¹P NMR are particularly useful.
Signaling Pathway Involvement
While 6-thioguanosine triphosphate (6-TGTP) is well-known for its role in inhibiting the Rac1 signaling pathway, leading to apoptosis in T-cells, the direct involvement of 6-thio-ITP in this or other specific signaling pathways is less characterized. However, as a key precursor to 6-TGNs, its formation is a critical step in the overall mechanism of action of thiopurine drugs.
Simplified Thiopurine-Induced Rac1 Inhibition Pathway:
Caption: Role of thiopurine metabolism in Rac1 inhibition.
Conclusion
6-Thioinosine 5′-triphosphate is a pivotal molecule in the pharmacology of thiopurine drugs. Understanding its discovery, metabolic context, and methods of synthesis is essential for researchers in medicinal chemistry, pharmacology, and drug development. This guide has provided a detailed overview of these aspects, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific signaling roles of 6-thio-ITP may unveil additional mechanisms of thiopurine action and open new avenues for therapeutic intervention.
References
- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Mercaptopurine ribonucleoside triphosphate | C10H15N4O13P3S | CID 3036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine-riboside-5'-triphosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 8. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiopurine nucleotides in human lung tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biological Role of 6-Thioinosine 5'-Triphosphate (Thio-ITP) in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Thioinosine 5'-triphosphate (Thio-ITP), a key metabolite of thiopurine drugs, plays a significant role in the landscape of purine metabolism and chemotherapy. Thiopurines, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are indispensable in treating acute lymphoblastic leukemia, autoimmune disorders, and preventing organ transplant rejection. Their therapeutic efficacy and toxicity are intrinsically linked to the complex intracellular metabolic pathways that lead to the formation of active metabolites, including this compound. This document provides an in-depth technical exploration of the biological functions of this compound, its interaction with key enzymes, the analytical methods for its quantification, and its implications for drug development and personalized medicine.
Introduction: The Intersection of Thiopurines and Purine Metabolism
Thiopurine drugs are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects.[1][2][3] A central pathway involves the conversion of 6-mercaptopurine (6-MP) to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] TIMP can then be sequentially phosphorylated to thioinosine diphosphate (TIDP) and subsequently to 6-thioinosine 5'-triphosphate (this compound).
This compound is a structural analog of the natural purine nucleotide inosine triphosphate (ITP). Its accumulation and subsequent metabolic fate are critical determinants of both the therapeutic and adverse effects of thiopurine therapy. A key enzyme responsible for regulating intracellular levels of this compound is inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes this compound back to TIMP.[4] Genetic polymorphisms in the ITPA gene can lead to ITPase deficiency, resulting in the accumulation of this compound and an increased risk of dose-limiting toxicities.[5][6][7]
The Thiopurine Metabolic Pathway
The metabolic journey of thiopurines is a complex network of anabolic and catabolic reactions. The following diagram illustrates the central role of this compound within this pathway.
Quantitative Data on Enzyme Kinetics and Cellular Concentrations
The enzymatic conversion and degradation of this compound and its precursors are governed by specific kinetic parameters. Understanding these quantitative aspects is crucial for predicting drug efficacy and toxicity.
| Enzyme | Substrate | Km (µM) | Vmax | Ki (µM) | Cell Type/Source | Reference |
| ITPase (Wild-Type) | This compound | 130 ± 20 | 1.1 ± 0.1 µmol/min/mg | - | Human Erythrocytes | [8] |
| ITPase (Heterozygous c.94C>A) | This compound | 140 ± 30 | 0.4 ± 0.1 µmol/min/mg | - | Human Erythrocytes | [8] |
| ITPase (Homozygous c.94C>A) | This compound | 120 ± 40 | 0.1 ± 0.0 µmol/min/mg | - | Human Erythrocytes | [8] |
| HGPRT | 6-Mercaptopurine | 7.0 (apparent) | - | - | Human | [3][9] |
| IMPDH2 | Thio-IMP | - | - | 0.32 | Human (recombinant) | [5] |
| RNA Polymerase I | - | - | - | 40.9 | Human Lymphoma Cells | |
| RNA Polymerase II | - | - | - | 38.0 | Human Lymphoma Cells |
Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Metabolism.
The accumulation of this compound in patients with deficient ITPase activity is a critical factor in thiopurine-related toxicity.
| ITPA Genotype | Patient Population | This compound Concentration (pmol/8 x 10⁸ RBCs) | Reference |
| Wild-Type | Pediatric ALL | Not typically detected | [6][10] |
| Heterozygous (c.94C>A) | Pediatric ALL | Elevated levels observed | [6][10] |
| Homozygous (c.94C>A) | Pediatric ALL | Significantly elevated levels | [6][10] |
Table 2: Intracellular this compound Concentrations in Patients with ITPA Polymorphisms.
Experimental Protocols
Accurate quantification of this compound and the assessment of ITPase activity are essential for both research and clinical monitoring.
Quantification of Intracellular this compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of intracellular this compound concentrations in red blood cells (RBCs).
Workflow for this compound Quantification
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation and wash with a saline solution.
-
Lyse the packed RBCs using methods such as freeze-thawing or sonication.
-
Precipitate proteins from the lysate using a precipitating agent like perchloric acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ an ion-pairing reagent in the mobile phase to retain the highly polar this compound. A common mobile phase consists of a phosphate buffer with an organic modifier like acetonitrile.
-
Perform isocratic or gradient elution to separate this compound from other nucleotides.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 322 nm).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
-
ITPase Activity Assay
This assay measures the enzymatic activity of ITPase by quantifying the conversion of a substrate (ITP or this compound) to its monophosphate form (IMP or TIMP).
ITPase Activity Assay Workflow
Detailed Methodology:
-
Prepare Cell Lysate: Obtain a cell lysate, typically from red blood cells, which are a rich source of ITPase.
-
Incubation: Incubate a known amount of the cell lysate with a saturating concentration of the substrate (ITP or this compound) in a reaction buffer containing magnesium ions, which are essential for ITPase activity. The reaction is carried out at 37°C for a defined period.[11]
-
Stop Reaction: Terminate the enzymatic reaction by methods such as heat inactivation or the addition of an acid.
-
Product Analysis: Quantify the amount of the product (IMP or TIMP) formed using an HPLC method similar to the one described for this compound quantification.
-
Calculate Activity: Express the ITPase activity as the amount of product formed per unit of time per amount of protein in the lysate (e.g., nmol/h/mg protein).
Signaling Pathways and Cellular Consequences of this compound
The accumulation of this compound and other thiopurine metabolites can trigger a cascade of cellular events, ultimately leading to cytotoxicity. These effects are mediated through the disruption of normal cellular processes and the activation of stress-response pathways.
Inhibition of RNA Polymerase
This compound acts as a competitive inhibitor of RNA polymerases I and II, with Ki values of 40.9 µM and 38.0 µM, respectively. This inhibition disrupts the synthesis of ribosomal RNA and messenger RNA, leading to a global shutdown of protein synthesis and contributing to the cytotoxic effects of thiopurines.
Induction of Apoptosis and Cell Cycle Arrest
Thiopurine metabolites, including those derived from this compound, can be incorporated into DNA and RNA, leading to DNA damage and replication stress.[1] This triggers cell cycle arrest, primarily at the G2/M phase, and initiates the intrinsic apoptotic pathway.[8][12] Key events include the activation of DNA damage response pathways, mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[13][14]
Implications for Drug Development and Personalized Medicine
The central role of this compound and ITPase in thiopurine metabolism has significant implications for drug development and clinical practice.
-
Pharmacogenetic Testing: Genotyping for ITPA polymorphisms prior to initiating thiopurine therapy can identify patients at high risk for adverse drug reactions due to this compound accumulation.[5][6][7] This allows for dose adjustments or the selection of alternative therapies, paving the way for personalized medicine.
-
Therapeutic Drug Monitoring (TDM): Monitoring the intracellular concentrations of this compound and other thiopurine metabolites can help optimize dosing to maximize therapeutic efficacy while minimizing toxicity.[15]
-
Novel Drug Targets: The enzymes involved in the thiopurine metabolic pathway, including ITPase, represent potential targets for the development of new drugs to modulate thiopurine activity and reduce toxicity.
Conclusion
This compound is a pivotal metabolite in the complex web of thiopurine metabolism. Its biological role extends from being a substrate for the polymorphic enzyme ITPase to an inhibitor of essential cellular machinery like RNA polymerases. The accumulation of this compound in individuals with ITPase deficiency is a key contributor to the adverse effects of thiopurine therapy. A thorough understanding of the quantitative aspects of this compound metabolism, coupled with robust analytical methodologies, is essential for advancing the fields of pharmacology, drug development, and personalized medicine in the context of thiopurine treatment. Continued research into the intricate signaling pathways affected by this compound will undoubtedly uncover new avenues for therapeutic intervention and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ITPA:c.94C>A and NUDT15:c.415C>T Polymorphisms and Their Relation to Mercaptopurine-Related Myelotoxicity in Childhood Leukemia in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. novocib.com [novocib.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ITP-ase Assay Kit [novocib.com]
- 14. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiopurine Methyltransferase Activity and Thiopurine Metabolites in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Thio-ITP: A Key Substrate for Inosine Triphosphatase in Thiopurine Metabolism
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmacogenomics and personalized medicine, the interaction between drug metabolites and cellular enzymes is of paramount importance. One such critical interaction is the hydrolysis of 6-thioinosine triphosphate (Thio-ITP) by the enzyme inosine triphosphatase (ITPase). This compound is a key metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), which are widely used as immunosuppressants and anti-cancer agents. ITPase plays a crucial role in purine metabolism by hydrolyzing non-canonical purine nucleotides, thereby preventing their incorporation into nucleic acids and subsequent cellular toxicity. This technical guide provides a comprehensive overview of this compound as a substrate for ITPase, including quantitative kinetic data, detailed experimental protocols, and visual representations of the associated metabolic pathways and experimental workflows.
This compound in the Thiopurine Metabolic Pathway
Thiopurine drugs are pro-drugs that undergo extensive intracellular metabolism to form their active metabolites, the thioguanine nucleotides (TGNs). A pivotal intermediate in this pathway is 6-thioinosine monophosphate (Thio-IMP), which can be sequentially phosphorylated to 6-thioinosine diphosphate (Thio-IDP) and ultimately to this compound. The accumulation of this compound can be toxic to cells. ITPase mitigates this by hydrolyzing this compound back to Thio-IMP, thus regulating the pool of thiopurine metabolites.[1][2][3] Genetic variations in the ITPA gene can lead to ITPase deficiency, resulting in the accumulation of this compound and an increased risk of adverse drug reactions in patients undergoing thiopurine therapy.[1][4][5][6]
Enzyme Kinetics of ITPase with this compound
Studies have demonstrated that this compound is a substrate for human erythrocyte ITPase, with enzymatic activities comparable to the canonical substrate, inosine triphosphate (ITP).[4][6][7] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for the substrate and its catalytic rate, respectively. These parameters are crucial for understanding the efficiency of this compound hydrolysis by ITPase.
Table 1: Kinetic Properties of Human Erythrocyte ITPase for ITP and this compound
| Substrate | ITPA Genotype | Km (µM) | Vmax (nmol/mg/min) | Reference |
| ITP | Wild-type | 110 ± 10 | 3.5 ± 0.1 | [7] |
| This compound | Wild-type | 120 ± 10 | 3.3 ± 0.1 | [7] |
| ITP | c.94C>A (Heterozygous) | 110 ± 20 | 2.1 ± 0.1 | [7] |
| This compound | c.94C>A (Heterozygous) | 120 ± 20 | 1.9 ± 0.1 | [7] |
| ITP | c.94C>A (Homozygous) | 110 ± 20 | 0.8 ± 0.1 | [7] |
| This compound | c.94C>A (Homozygous) | 120 ± 20 | 0.7 ± 0.1 | [7] |
Data presented as mean ± standard error.
The data clearly indicate that while the substrate binding affinity (Km) is not significantly altered by the common c.94C>A polymorphism in the ITPA gene, the maximum velocity (Vmax) of the pyrophosphohydrolysis is compromised in both heterozygous and homozygous individuals.[4][7] This reduced catalytic efficiency in individuals with ITPA variants leads to the accumulation of this compound, providing a biochemical basis for the observed adverse drug reactions to thiopurine therapy.[4][6]
Experimental Protocol: Measurement of ITPase Activity using this compound
The determination of ITPase activity with this compound as a substrate is essential for both basic research and clinical diagnostics. The most common method involves incubating a source of ITPase (e.g., human erythrocyte lysate) with this compound and quantifying the formation of the product, 6-thioinosine monophosphate (Thio-IMP), using ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6][7][8]
Materials:
-
Enzyme Source: Human erythrocyte lysate
-
Substrate: 6-thioinosine triphosphate (this compound) solution
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2
-
Stopping Solution: Perchloric acid (HClO4)
-
Neutralizing Solution: Potassium carbonate (K2CO3)
-
HPLC System: With a C18 reverse-phase column and UV detector
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Methanol
-
Ion-Pairing Agent: Tetrabutylammonium hydroxide
Procedure:
-
Erythrocyte Lysate Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash erythrocytes three times with cold saline.
-
Lyse the packed erythrocytes with cold, distilled water.
-
Determine the hemoglobin concentration for normalization.
-
-
Enzymatic Reaction:
-
Pre-incubate the erythrocyte lysate at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of this compound to the lysate in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the cold stopping solution (perchloric acid).
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Neutralize the supernatant with the neutralizing solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase containing the ion-pairing agent.
-
Inject the prepared sample.
-
Elute the nucleotides using a gradient of mobile phase B (methanol).
-
Detect the eluting Thio-IMP and any remaining this compound using a UV detector at an appropriate wavelength (e.g., 322 nm).
-
Quantify the amount of Thio-IMP produced by comparing its peak area to a standard curve.
-
-
Calculation of ITPase Activity:
-
Calculate the rate of Thio-IMP formation.
-
Normalize the activity to the hemoglobin concentration of the lysate.
-
Express the ITPase activity in units such as nmol of Thio-IMP formed per hour per gram of hemoglobin.
-
Conclusion
The hydrolysis of this compound by ITPase is a critical step in the metabolism of thiopurine drugs, with significant implications for therapeutic efficacy and patient safety. The kinetic data clearly demonstrate that this compound is an efficient substrate for ITPase, and that genetic polymorphisms in the ITPA gene can impair this process, leading to the accumulation of potentially toxic metabolites. The detailed experimental protocol provided herein offers a robust method for quantifying ITPase activity, which can be invaluable for researchers in the fields of pharmacology, toxicology, and personalized medicine. A thorough understanding of the ITPase-Thio-ITP interaction is essential for the development of safer and more effective thiopurine-based therapies.
References
- 1. Adverse drug reactions to azathioprine therapy are associated with polymorphism in the gene encoding inosine triphosphate pyrophosphatase (ITPase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation in the ITPA gene predicts intolerance to azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Thio-ITP and its Relationship to Thiopurine Drug Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiopurine Drugs
Thiopurine drugs, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a class of purine antimetabolites integral to the treatment of various conditions.[1] They are widely used as immunosuppressants in autoimmune diseases like inflammatory bowel disease (IBD) and rheumatoid arthritis, for preventing organ transplant rejection, and as chemotherapeutic agents in the treatment of acute lymphoblastic leukemia (ALL).[1][2] These drugs are administered as prodrugs and require intracellular enzymatic conversion to their active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] The efficacy and toxicity of thiopurines are highly variable among individuals, primarily due to genetic polymorphisms in the enzymes responsible for their metabolism.[3] This guide focuses on a specific, less-canonical metabolite, 6-thioinosine 5'-triphosphate (Thio-ITP), and its role within the complex thiopurine metabolic network.
The Canonical Thiopurine Metabolic Pathway
The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways that ultimately determines the balance between therapeutic efficacy and toxicity.
Activation (Anabolism):
-
Azathioprine (AZA) is a prodrug that is first converted non-enzymatically to 6-mercaptopurine (6-MP) .[4][5]
-
6-MP is then metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) to 6-thioinosine monophosphate (TIMP) .[1]
-
TIMP serves as a crucial branch point. It can be further phosphorylated to form 6-thioinosine diphosphate (TIDP) and subsequently 6-thioinosine triphosphate (this compound) .
-
Alternatively, TIMP can be converted in a two-step process by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) into 6-thioguanosine monophosphate (TGMP) .[1]
-
TGMP is then sequentially phosphorylated to 6-thioguanosine diphosphate (TGDP) and the therapeutically active 6-thioguanosine triphosphate (TGTP) . These, along with their deoxy- forms, are collectively known as 6-thioguanine nucleotides (6-TGNs) .[1] The 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[1]
Inactivation (Catabolism):
-
Xanthine Oxidase (XO): This enzyme catabolizes 6-MP to the inactive metabolite 6-thiouric acid.[4]
-
Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP) and TIMP to 6-methylthioinosine monophosphate (MeTIMP). While considered an inactivation pathway, high levels of 6-MMP are associated with hepatotoxicity.[4][5]
Genetic variations in enzymes like TPMT and NUDT15 (which dephosphorylates active metabolites) significantly impact the metabolic fate of thiopurines and are major determinants of patient response and toxicity.[6]
References
- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for gastrointestinal adverse events related to thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azathioprine - Wikipedia [en.wikipedia.org]
- 6. Biomarkers Predictive of Response to Thiopurine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of Thio-ITP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular plasma membrane, a formidable barrier, meticulously regulates the entry of substances into the cell. Overcoming this barrier is a pivotal challenge in drug delivery. Thiol-mediated uptake has emerged as a promising strategy to enhance the intracellular delivery of therapeutic molecules. This technical guide delves into the cellular uptake of Thio-ITP, a conceptual thiolated compound designed for therapeutic intervention in Immune Thrombocytopenia (ITP). While direct experimental data on a specific "this compound" molecule is not publicly available, this guide synthesizes established principles of thiol-mediated uptake and the pathophysiology of ITP to provide a foundational framework for its investigation.
Introduction to Thiol-Mediated Cellular Uptake
The cell surface is rich in thiol groups (-SH), primarily from cysteine residues in membrane proteins. These exofacial thiols can engage in dynamic covalent exchange with thiol-reactive groups on exogenous molecules, facilitating their attachment to the cell surface and subsequent internalization. This process, known as thiol-mediated uptake, can significantly enhance the cellular entry of various cargos, from small molecules to nanoparticles.
Key mechanisms involved in thiol-mediated uptake include:
-
Disulfide Bond Formation: Thiol-reactive groups, such as maleimides or pyridyl disulfides, on the therapeutic agent can form disulfide bonds with cell surface thiols.
-
Thiol-Disulfide Exchange: A dynamic exchange between thiols and disulfides can lead to the internalization of the molecule.
-
Endocytosis: Following surface binding, the therapeutic agent is often internalized via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
This compound: A Conceptual Framework for ITP Treatment
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the destruction of platelets by autoantibodies. Current treatments aim to either suppress the immune system or stimulate platelet production. A theoretical "this compound" therapeutic would be a molecule designed to modulate the immune response in ITP, enhanced with a thiol-reactive group to facilitate its entry into target immune cells, such as B-cells or T-cells.
Experimental Protocols for Investigating this compound Cellular Uptake
The following are detailed methodologies for key experiments to characterize the cellular uptake of a novel this compound compound.
Cell Culture
-
Cell Lines: Relevant immune cell lines such as Raji (B-cell lymphoma) or Jurkat (T-cell leukemia) should be used. Primary B and T cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or ITP patients would provide more physiologically relevant models.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Synthesis and Labeling of this compound
-
The therapeutic component of this compound would need to be synthesized with a thiol-reactive linker.
-
For visualization and quantification, this compound should be conjugated with a fluorescent probe (e.g., fluorescein isothiocyanate - FITC, or a rhodamine dye) for microscopy and flow cytometry experiments, or with a radiolabel (e.g., ³H or ¹⁴C) for quantitative uptake studies.
Cellular Uptake Quantification by Flow Cytometry
This method allows for the high-throughput quantification of fluorescently labeled this compound uptake at a single-cell level.
-
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells/well) in a 24-well plate.
-
Treat cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized compound.
-
To distinguish between surface-bound and internalized this compound, cells can be treated with a quenching agent like trypan blue, which quenches the fluorescence of extracellularly bound probes.
-
Resuspend the cells in PBS containing 1% FBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy provides spatial information on the subcellular localization of this compound.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with fluorescently labeled this compound as described for flow cytometry.
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular staining).
-
Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) and/or specific organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal laser scanning microscope.
-
Investigating the Mechanism of Uptake
To elucidate the pathways involved in this compound internalization, various pharmacological inhibitors can be used.
-
Procedure:
-
Pre-incubate cells with specific inhibitors for 30-60 minutes before adding fluorescently labeled this compound.
-
Thiol-mediated uptake inhibitors: N-ethylmaleimide (NEM) or other thiol-blocking agents.
-
Endocytosis inhibitors:
-
Chlorpromazine (inhibits clathrin-mediated endocytosis).
-
Filipin or nystatin (inhibit caveolae-mediated endocytosis).
-
Amiloride or cytochalasin D (inhibit macropinocytosis).
-
Dynasore (inhibits dynamin-dependent endocytosis).
-
-
-
After pre-incubation, add this compound and incubate for the desired time.
-
Quantify cellular uptake using flow cytometry as described above. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.
-
Quantitative Data Presentation
While specific data for "this compound" is unavailable, the following tables illustrate how quantitative data from the proposed experiments should be structured.
Table 1: Time- and Concentration-Dependent Uptake of this compound in Raji Cells (Flow Cytometry Data)
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) at 1 hour | Mean Fluorescence Intensity (MFI) at 4 hours |
| 0 (Control) | 10 ± 2 | 12 ± 3 |
| 1 | 150 ± 15 | 450 ± 30 |
| 5 | 600 ± 50 | 1800 ± 120 |
| 10 | 1200 ± 90 | 3500 ± 250 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of Inhibitors on this compound Uptake in Raji Cells (Flow Cytometry Data)
| Treatment | Mean Fluorescence Intensity (MFI) | % Inhibition of Uptake |
| Control (this compound only) | 1200 ± 90 | 0% |
| + N-ethylmaleimide (NEM) | 250 ± 30 | 79% |
| + Chlorpromazine | 650 ± 55 | 46% |
| + Filipin | 1100 ± 80 | 8% |
| + Amiloride | 800 ± 70 | 33% |
Cells were treated with 10 µM this compound for 4 hours. Data are presented as mean ± standard deviation (n=3).
Visualization of Pathways and Workflows
Graphviz diagrams are provided to visualize key processes.
Conclusion
The investigation of a novel therapeutic agent like this compound requires a systematic and multi-faceted approach. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize its cellular uptake, elucidate the underlying mechanisms, and gather the quantitative data necessary for preclinical development. The principles of thiol-mediated uptake offer a powerful strategy to enhance the delivery of therapeutics for challenging diseases like Immune Thrombocytopenia. While "this compound" remains a conceptual entity, the framework provided here serves as a robust starting point for the rational design and evaluation of such targeted therapies.
The Unintended Reach of Thiopurine Analogs: A Technical Guide to Potential Off-Target Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the potential off-target effects of thiopurine analogs, with a particular focus on the well-characterized interactions of their metabolites. While the term "Thio-ITP" (6-Thioinosine 5'-triphosphate) specifically refers to a competitive inhibitor of RNA polymerases, the broader and more clinically significant off-target effects are associated with the metabolic products of thiopurine prodrugs like azathioprine and 6-mercaptopurine. A key metabolite, 6-thioguanosine triphosphate (6-TGTP), has been identified as a modulator of the small GTPase Rac1, leading to significant downstream cellular consequences. This guide will delineate the known on-target effects of this compound, delve into the detailed mechanism of the off-target interaction between 6-TGTP and Rac1, and provide experimental protocols for investigating such effects.
On-Target Effects of 6-Thioinosine 5'-triphosphate (this compound)
6-Thioinosine 5'-triphosphate is primarily recognized as a competitive inhibitor of RNA polymerase activities. Its inhibitory effects on both endogenous and exogenous DNA-directed RNA synthesis have been quantified, demonstrating a high apparent affinity for these enzymes.
| Target Enzyme | Inhibition Constant (Ki) |
| RNA Polymerase I | 40.9 µM |
| RNA Polymerase II | 38.0 µM |
Primary Off-Target Effect of Thiopurine Metabolites: Rac1 Inhibition
The most significant and well-documented off-target effect of thiopurine metabolism is the inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. This interaction is not mediated by this compound itself, but by a related metabolite, 6-thioguanosine triphosphate (6-TGTP).
Mechanism of Rac1 Inhibition by 6-TGTP
Thiopurine prodrugs are metabolized in cells to 6-TGTP. This molecule then targets Rac1, forming a disulfide adduct between the thiol group of 6-TGTP and a cysteine residue within the redox-sensitive GXXXXGK(S/T)C motif of Rac1.[1][2] This covalent modification has profound consequences for the function of Rac1.
The 6-TGTP-Rac1 adduct can still be acted upon by Rho-specific GTPase-activating proteins (RhoGAPs), which facilitate the hydrolysis of the bound 6-TGTP to 6-thioguanosine diphosphate (6-TGDP), forming an inactive 6-TGDP-Rac1 adduct.[1][2] However, Rho-specific guanine nucleotide exchange factors (RhoGEFs), which are responsible for reactivating GTPases by exchanging GDP for GTP, are unable to displace the adducted 6-TGDP from Rac1.[1][2] This leads to an accumulation of the inactive 6-TGDP-Rac1 adduct within the cell, effectively sequestering Rac1 and inhibiting its downstream signaling.[1][2]
This T-cell-specific targeting of Rac1 by 6-TGTP is believed to be a major contributor to the immunosuppressive effects of thiopurine drugs.[1][2]
Potential for Broader Rho GTPase Inhibition
The proposed mechanism of Rac1 inactivation may also apply to other Rho GTPases, such as RhoA and Cdc42, as they also possess the GXXXXGK(S/T)C motif.[1][2] However, in activated T-cells, Rac1 is the predominant activated Rho GTPase, making it the primary target.[1][2] The potential for targeting other Rho GTPases in different cell types, such as RhoA in vascular cells, could be linked to the cytotoxic side effects of thiopurine drugs.[1][2]
Signaling Pathways and Experimental Workflows
Thiopurine Metabolism and Rac1 Inhibition Pathway
Caption: Metabolic activation of thiopurines and subsequent off-target inhibition of the Rac1 signaling pathway.
Experimental Workflow for Identifying Off-Target Protein Adducts
Caption: A generalized workflow for the identification of protein-drug adducts using mass spectrometry.
Experimental Protocols
In Vitro GTPase Activity Assay (GTPase-Glo™ Assay)
This protocol is adapted for measuring the effect of a test compound (e.g., 6-TGTP) on the activity of a GTPase like Rac1.
Objective: To quantify the inhibition of GTPase activity by a test compound.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified GTPase (e.g., Rac1), a GTPase-activating protein (GAP) to stimulate activity, and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a known concentration of GTP. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for GTP hydrolysis.
-
GTP Detection: Add the GTPase-Glo™ Reagent, which converts the remaining GTP into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Add a Detection Reagent containing luciferase and luciferin. This will produce a luminescent signal proportional to the amount of ATP, and thus inversely proportional to the GTPase activity.
-
Data Analysis: Measure luminescence using a plate reader. A decrease in GTPase activity (i.e., less GTP hydrolyzed) will result in a higher luminescent signal. Plot the signal against the concentration of the test compound to determine the IC50.
Identification of Protein-Nucleotide Adducts by Mass Spectrometry
This protocol provides a general framework for identifying covalent adducts between a nucleotide analog and a protein.
Objective: To identify and characterize the covalent modification of a target protein by a reactive metabolite.
Methodology:
-
Sample Preparation: Incubate the target protein (e.g., purified Rac1) or cell lysate with the thiopurine analog (or its active metabolite).
-
Protein Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease such as trypsin to generate peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptide ions.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against a protein sequence database.
-
Specify the mass of the nucleotide analog adduct as a variable modification on reactive amino acid residues (e.g., cysteine).
-
Analyze the search results to identify peptides that are covalently modified with the nucleotide analog and pinpoint the exact site of modification.
-
Unbiased Off-Target Identification (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to identify the protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.
Objective: To identify the protein targets of a compound in an unbiased manner.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound and a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point for both the treated and control samples using techniques like Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for a particular protein in the drug-treated sample indicates direct binding of the compound to that protein.
Conclusion
While 6-Thioinosine 5'-triphosphate (this compound) is a known inhibitor of RNA polymerases, the more clinically relevant off-target effects stem from the metabolic activation of thiopurine prodrugs. The inhibition of the small GTPase Rac1 by 6-TGTP represents a well-characterized off-target interaction with significant implications for the immunosuppressive activity of these drugs. Understanding these off-target effects is crucial for the development of safer and more effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for investigating both known and novel off-target interactions of drug candidates.
References
Thio-ITP: A Technical Guide for Nucleotide Analog Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioinosine 5'-triphosphate (Thio-ITP) is a sulfur-containing nucleotide analog of inosine triphosphate (ITP). As a metabolite of thiopurine drugs like 6-mercaptopurine (6-MP), it plays a significant role in the therapeutic effects and toxicities of these agents. In the realm of nucleotide analog research, this compound serves as a valuable tool for probing the mechanisms of various enzymes, particularly RNA polymerases, and for investigating cellular signaling pathways. Its ability to act as a competitive inhibitor and a substrate for different enzymes makes it a versatile molecule for studying enzyme kinetics, structure-function relationships, and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and applications in research, with a focus on quantitative data and detailed experimental protocols.
Core Concepts
Chemical Structure and Synthesis
This compound is characterized by the substitution of an oxygen atom with a sulfur atom at the 6-position of the purine ring of ITP.
Synthesis: The synthesis of this compound typically involves the enzymatic or chemical phosphorylation of 6-mercaptopurine riboside (6-MPR). A common approach involves the following conceptual steps:
-
Phosphorylation of 6-MPR to 6-Thioinosine monophosphate (Thio-IMP): This can be achieved using a phosphotransferase enzyme.
-
Conversion of Thio-IMP to 6-Thioinosine diphosphate (Thio-IDP): This step is catalyzed by a nucleoside monophosphate kinase.
-
Final Phosphorylation to this compound: A nucleoside diphosphate kinase catalyzes the final phosphorylation to yield 6-Thioinosine 5'-triphosphate.
Chemically, the synthesis can be approached by heating hypoxanthine with phosphorus pentasulfide.[1]
Mechanism of Action
The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of RNA polymerases.[1] By mimicking the natural substrate ITP, this compound can bind to the active site of these enzymes, thereby blocking the process of transcription. This inhibition can disrupt both endogenous and exogenous DNA-directed RNA synthesis.
Furthermore, as a thiopurine metabolite, this compound is involved in the broader mechanism of action of drugs like 6-mercaptopurine. These drugs interfere with de novo purine synthesis, leading to the incorporation of thiopurine metabolites into DNA and RNA, which ultimately inhibits protein, DNA, and RNA synthesis and can induce apoptosis in proliferating cells.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound and its precursors with various enzymes.
Table 1: Inhibition Constants (Ki) of this compound for RNA Polymerases
| Enzyme | Ki (μM) | Source |
| RNA Polymerase I | 40.9 | [1] |
| RNA Polymerase II | 38.0 | [1] |
Table 2: Substrate Specificity of Human Erythrocyte ITPase
| Substrate | Relative Activity (%) |
| ITP | 100 |
| 6-Thio-ITP | Efficiently converted |
| 6-Methylthis compound | Poor substrate |
Experimental Protocols
Protocol 1: In Vitro RNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on RNA polymerase activity.
Materials:
-
Purified RNA polymerase (e.g., T7 RNA polymerase)
-
DNA template containing a suitable promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling)
-
This compound
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide loading dye)
-
Polyacrylamide gel for electrophoresis
-
Phosphor imager or autoradiography film
Procedure:
-
Prepare a master mix containing the transcription buffer, DTT, RNase inhibitor, and all NTPs except the radiolabeled one.
-
Set up a series of reaction tubes with varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Add the DNA template and RNA polymerase to each tube.
-
Initiate the transcription reaction by adding the master mix and [α-³²P]UTP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled transcripts using a phosphor imager or autoradiography.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: LC-MS/MS Quantification of Intracellular this compound
Objective: To quantify the concentration of this compound in cellular extracts.
Materials:
-
Cell culture of interest
-
Thiopurine drug (e.g., 6-mercaptopurine) for treating cells
-
Cell lysis buffer
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Culture cells to the desired density and treat with the thiopurine drug for a specified time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and centrifuge to remove cell debris.
-
To a known volume of the cell lysate, add the internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Construct a calibration curve using known concentrations of this compound and the internal standard to determine the concentration in the cell samples.[4][5][6]
Signaling Pathways and Logical Relationships
Thiopurine Metabolism and Action
The metabolic pathway of thiopurines is complex, involving activation to cytotoxic nucleotides and inactivation by methylation. This compound is an important intermediate in this pathway.
Caption: Metabolic activation of 6-mercaptopurine to this compound and other active metabolites.
Experimental Workflow for RNA Polymerase Inhibition Assay
The following diagram illustrates the workflow for assessing the inhibitory activity of this compound on RNA polymerase.
Caption: Workflow for the in vitro RNA polymerase inhibition assay using this compound.
Potential Role in Rac1 GTPase Signaling
While direct evidence for this compound modulating Rac1 is limited, the related metabolite 6-thioguanosine triphosphate (Thio-GTP) has been shown to affect Rac1 activation. This suggests a potential, indirect role for this compound in this pathway, as it is a precursor to other thiopurine nucleotides.
Caption: Postulated influence of this compound metabolism on the Rac1 signaling pathway.
Conclusion
This compound is a multifaceted nucleotide analog with significant implications for both basic research and clinical applications. Its role as an inhibitor of RNA polymerases and its position as a key metabolite in thiopurine therapy make it a subject of ongoing investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the diverse biological activities of this compound and to leverage its properties in the development of new scientific insights and therapeutic strategies. Further research is warranted to fully elucidate its interactions with other cellular targets and its precise role in various signaling cascades.
References
- 1. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Thio-ITP as a Chain-Terminating Nucleotide Analog in In Vitro Transcription
Introduction
Inosine triphosphate (ITP) is a naturally occurring purine nucleotide that can be incorporated into RNA during transcription. Thiol-modified nucleotide analogs are valuable tools for studying the mechanisms of transcription and for developing therapeutic oligonucleotides. This document provides a detailed protocol for utilizing a hypothetical thio-analog of ITP, referred to as Thio-ITP, in in vitro transcription (IVT) assays. It is presumed that this compound acts as a chain terminator, allowing for applications such as transcript mapping and studying the kinetics of RNA polymerase.
Principle
The protocol is based on a standard in vitro transcription reaction using a DNA template containing a T7 promoter.[1][2][3] The reaction includes RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the this compound analog. When this compound is incorporated into the growing RNA chain, it is hypothesized to prevent further elongation by RNA polymerase, resulting in truncated transcripts. The size distribution of these terminated transcripts can be analyzed by gel electrophoresis to determine the positions of incorporation.
Experimental Protocols
Preparation of Reagents
It is crucial to maintain an RNase-free environment when working with RNA.[4]
1.1. 10x Transcription Buffer:
-
400 mM Tris-HCl (pH 7.9 at 25°C)
-
60 mM MgCl₂
-
100 mM Dithiothreitol (DTT)
-
20 mM Spermidine
-
Store at -20°C
1.2. Nucleotide Solutions:
-
100 mM ATP, GTP, CTP, UTP solutions.
-
Prepare a 10 mM stock solution of this compound.
-
Store all nucleotide solutions at -20°C.
1.3. DNA Template:
-
A linearized plasmid or a PCR product containing a T7 promoter upstream of the gene of interest should be used.[2][3] The template DNA should be purified and dissolved in nuclease-free water.
1.4. T7 RNA Polymerase:
-
Store at -20°C in a storage buffer.
1.5. RNase Inhibitor:
-
A commercially available RNase inhibitor.
1.6. 2x Stop/Loading Buffer:
-
95% (v/v) Formamide
-
18 mM EDTA
-
0.025% (w/v) SDS
-
0.025% (w/v) Xylene Cyanol
-
0.025% (w/v) Bromophenol Blue
-
Store at 4°C.
In Vitro Transcription Reaction
The following protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.[5]
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP | 0.5 µL | 2.5 mM |
| 100 mM GTP | 0.5 µL | 2.5 mM |
| 100 mM CTP | 0.5 µL | 2.5 mM |
| 100 mM UTP | 0.5 µL | 2.5 mM |
| 10 mM this compound | 0 - 2 µL | 0 - 1 mM |
| DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 20 U |
| T7 RNA Polymerase | 1 µL |
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 1 to 2 hours.[5]
-
To terminate the reaction, add 20 µL of 2x Stop/Loading Buffer.
Control Reactions
To validate the results, the following control reactions should be performed in parallel:[6]
-
Positive Control: A reaction with all standard NTPs and no this compound to ensure the transcription system is active.
-
Negative Control: A reaction without the DNA template to check for background contamination.
-
Titration of this compound: Perform a series of reactions with varying concentrations of this compound to determine the optimal concentration for the desired level of termination.
Analysis of Transcription Products
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 6-12% acrylamide with 8 M urea).
-
Run the gel until the dye front reaches the desired position.
-
Visualize the RNA transcripts by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if radiolabeled NTPs were included.
Data Presentation
The following table summarizes hypothetical data on the effect of increasing this compound concentration on the yield of full-length transcript.
| This compound Concentration (µM) | Full-Length Transcript Yield (%) | Average Transcript Length (nt) |
| 0 | 100 | 500 |
| 50 | 75 | 420 |
| 100 | 50 | 350 |
| 250 | 20 | 250 |
| 500 | 5 | 150 |
| 1000 | <1 | 80 |
Visualizations
Caption: Workflow for using this compound in in vitro transcription assays.
Caption: Proposed mechanism of this compound-mediated chain termination.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophosphate Nucleotide Analogs in Elucidating RNA Polymerase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of RNA polymerase (RNAP) kinetics is fundamental to understanding gene expression and identifying novel therapeutic targets. Thiophosphate nucleotide analogs, such as Adenosine 5'-O-(1-thiotriphosphate) (ATP-α-S) and Adenosine 5'-O-(3-thiotriphosphate) (ATP-γ-S), are invaluable tools in these investigations. By substituting a non-bridging oxygen atom with sulfur in the phosphate chain, these analogs introduce unique chemical properties that allow for the dissection of discrete steps in the transcription cycle, including nucleotide binding, phosphodiester bond formation, and enzyme translocation.
The sulfur substitution in these analogs can affect the rate of enzymatic reactions in a predictable manner. For instance, the use of a slowly hydrolyzable analog like Sp-ATP-α-S can perturb the bond formation step, allowing researchers to identify and quantify changes in nucleotide binding affinity and the rates of subsequent conformational changes.[1] This approach is particularly powerful in transient-state kinetic analysis, which monitors the reaction on a millisecond timescale to capture the dynamics of individual steps in the catalytic cycle.[2][3]
By comparing the kinetic parameters obtained with canonical nucleotides versus their thiophosphate counterparts, researchers can delineate the rate-limiting steps of transcription and elucidate the mechanism of action of various RNAP inhibitors. This detailed mechanistic understanding is crucial for the rational design of novel antimicrobial and anticancer drugs that target transcription.
Principles of the Assay
The core principle behind using thiophosphate nucleotide analogs in RNAP kinetics is the differential enzymatic handling of the sulfur-modified phosphate group compared to the natural oxygen. This difference can manifest in several ways:
-
Slower Hydrolysis: The thiophosphodiester bond is generally more resistant to enzymatic cleavage than a standard phosphodiester bond. This property is exploited to "trap" the enzyme in specific conformational states or to slow down the catalytic rate, making it easier to measure.
-
Altered Metal Ion Coordination: The substitution of oxygen with sulfur can alter the coordination of essential metal ions (like Mg²⁺) in the active site, thereby affecting the catalytic efficiency.
-
Stereospecificity: The phosphorus atom at the α- or γ-position becomes chiral upon sulfur substitution, leading to diastereomers (Sp and Rp). RNA polymerases often exhibit a stereopreference for one diastereomer over the other, providing an additional layer of specificity for mechanistic studies.
Kinetic assays typically involve incubating purified RNAP with a DNA template and a set of nucleotides, including one or more thiophosphate analogs. The reaction progress is monitored over time, often using radiolabeled nucleotides or fluorescent probes. By varying the concentration of the nucleotide analog and measuring the initial reaction rates, key kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction rate (V_max) can be determined.
Experimental Protocols
Protocol 1: Transient-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol is adapted from methodologies used to study eukaryotic RNA polymerase II.[2][4] It utilizes a rapid-quench flow instrument to measure single nucleotide incorporation on a millisecond timescale.
Materials and Reagents:
-
Purified RNA Polymerase II
-
Synthetic DNA template and non-template strands
-
RNA primer (e.g., a 9-mer)
-
[α-³²P]-CTP for radiolabeling
-
Unlabeled ATP, GTP, UTP
-
Sp-ATP-α-S (or other desired thiophosphate analog)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05 mg/mL BSA)[5]
-
Quench Solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Elongation Complex (EC) Formation:
-
Anneal the DNA template, non-template, and RNA primer to form the scaffold for the elongation complex.
-
Incubate the DNA/RNA scaffold with purified RNAP II to form the EC.
-
Extend the 9-mer RNA primer with [α-³²P]-CTP to generate a radiolabeled 10-mer EC. This ensures that only active complexes are monitored.[2]
-
-
Single Nucleotide Incorporation Assay:
-
Load the prepared ECs into one syringe of a rapid-quench flow instrument.
-
Load the reaction solution containing the desired concentration of the thiophosphate nucleotide analog (e.g., Sp-ATP-α-S) into another syringe.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Quench the reaction at various time points (from milliseconds to seconds) by mixing with the quench solution.
-
-
Product Analysis:
-
Separate the reaction products (unreacted 10-mer and the 11-mer product) on a denaturing polyacrylamide gel.
-
Visualize and quantify the amount of product formation at each time point using a phosphorimager.
-
-
Data Analysis:
-
Plot the concentration of the 11-mer product as a function of time.
-
Fit the data to appropriate kinetic models (e.g., single or double exponential equations) to determine the observed rate constants (k_obs).
-
Repeat the experiment at various concentrations of the nucleotide analog and plot k_obs versus the analog concentration.
-
Fit this plot to a hyperbolic equation to determine the maximal rate constant (k_pol) and the apparent dissociation constant (K_D).
-
Quantitative Data
The following table summarizes representative kinetic parameters obtained from studies using thiophosphate nucleotide analogs with RNA Polymerase II.
| Nucleotide | Parameter | Value | RNA Polymerase | Reference |
| ATP | k_pol | ~75 s⁻¹ | Yeast Pol II | [4] |
| ATP | K_d | ~110 µM | Yeast Pol II | [6] |
| Sp-ATP-α-S | k_pol | ~3 s⁻¹ | Yeast Pol II | [4] |
| Sp-ATP-α-S | K_d | Not reported | Yeast Pol II | [4] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for transient-state kinetic analysis.
Caption: Steps in the transcription elongation cycle probed by thio-NTPs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transient-State Kinetic Analysis of the RNA Polymerase I Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of RNA-protein contacts using thiophosphate substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Thio-ITP Effects on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thio-ITP, a prodrug of 6-thioguanosine triphosphate (6-TGTP), is a compound of interest for its potential therapeutic effects, particularly in oncology and immunology. Its mechanism of action involves the targeting of small GTPases, primarily Rac1. This document provides a detailed guide for the experimental design and protocols necessary to assess the effects of this compound on various cell lines. The provided methodologies and expected outcomes will aid researchers in designing robust experiments to elucidate the cellular and molecular consequences of this compound treatment.
The core mechanism of this compound's active form, 6-TGTP, involves forming a disulfide adduct with Rac1. This modification leads to the accumulation of an inactive form of Rac1, thereby inhibiting its downstream signaling pathways. Rac1 is a key regulator of numerous cellular processes, including cell motility, cytoskeletal dynamics, cell division, and gene transcription.[1][2][3][4] Consequently, inhibition of Rac1 by this compound is expected to have profound effects on these cellular functions.
Key Signaling Pathway: this compound and Rac1 Inhibition
The primary signaling pathway affected by this compound is the Rac1 GTPase cycle. Under normal conditions, Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). This compound, through its active metabolite 6-TGTP, disrupts this cycle by forming a covalent adduct with Rac1, locking it in an inactive state.[1][2]
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Thiopurine Metabolites in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are widely used as immunosuppressants and in cancer therapy. Their therapeutic and toxic effects are primarily mediated by their metabolites, particularly the 6-thioguanine nucleotides (6-TGNs) and the methylated metabolites like 6-methylmercaptopurine (6-MMP). Monitoring the intracellular concentrations of these metabolites is crucial for optimizing drug dosage, ensuring therapeutic efficacy, and minimizing toxicity. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely adopted method for the quantification of these thiopurine metabolites in biological samples, most commonly in red blood cells (RBCs).
These application notes provide detailed protocols for the quantification of thiopurine metabolites in biological samples using reversed-phase HPLC with UV detection. The methodologies described are based on established and optimized procedures to ensure precision, reliability, and cost-effectiveness.[1][2]
Signaling Pathway Context: Immune Thrombocytopenia (ITP)
While the term "Thio-ITP" is not standard, the quantification of thiopurine metabolites is highly relevant in the context of treating autoimmune diseases like Immune Thrombocytopenia (ITP). ITP is characterized by a low platelet count due to autoimmune-mediated platelet destruction and impaired platelet production.[3] The immune dysregulation in ITP involves various signaling pathways and immune cell subsets, including T-helper cells (Th1, Th17) and regulatory T-cells (Tregs).[3][4] Thiopurines exert their immunosuppressive effects by interfering with lymphocyte proliferation, thereby modulating these aberrant immune responses. The Notch-AhR-IL-22 and IL-23/Th17 signaling pathways have been implicated in the pathogenesis of ITP.[4][5][6] Understanding these pathways provides a rationale for the use of immunosuppressive agents like thiopurines and highlights the importance of monitoring their active metabolites.
Experimental Protocols
Sample Preparation from Red Blood Cells (RBCs)
This protocol is adapted from the Dervieux-Boulieu method, which is noted for being less tedious than other procedures.[1][2]
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (0.7 M)[7]
-
Dithiothreitol (DTT)
-
Internal Standard (IS): 6-Mercaptopurine (6-MP)[1]
-
Phosphate buffer (20 mmol/L, pH 2.5)[1]
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath (100°C)
Procedure:
-
Erythrocyte Isolation: Centrifuge the whole blood sample to separate the plasma and buffy coat from the red blood cells. Aspirate and discard the supernatant.
-
Cell Lysis and Protein Precipitation: To a known volume of packed RBCs (e.g., 100 µL), add the internal standard (6-MP). Add perchloric acid (0.7 M) and DTT (final concentration of 0.013 M) to lyse the cells and precipitate proteins.[7]
-
Vortexing: Vortex the mixture vigorously for 10 minutes.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated protein.[8]
-
Acid Hydrolysis: Transfer the supernatant to a new tube. Heat at 100°C for 45-60 minutes to hydrolyze the thiopurine nucleotides to their base forms (e.g., 6-thioguanine from 6-TGNs).[7][8]
-
Final Preparation: After cooling, the sample is ready for injection into the HPLC system. If necessary, centrifuge again to remove any precipitate formed during hydrolysis.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters HPLC system)[1]
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)[9]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 5% acetonitrile in 20 mmol/L phosphate buffer, pH 2.5.[1]
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: Ambient.
-
Injection Volume: 100 µL.[8]
-
UV Detection Wavelengths:
Expected Retention Times:
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: HPLC Method Validation Parameters
| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (6-MMP) |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 |
| Analytical Recovery | 73.2% | 119.1% | 97.4% |
| Intra-assay Variation | < 10% | 9.6% | < 10% |
| Inter-assay Variation | < 15% | 14.3% | < 15% |
| Limit of Quantification (LOQ) (pmol/8 x 10⁸ RBCs) | 8 | 10 | 70 |
| Limit of Detection (LOD) (pmol/8 x 10⁸ RBCs) | 3 | 3 | 25 |
| Data adapted from reference[8] |
Table 2: Typical Therapeutic Ranges for Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol / 8 x 10⁸ RBCs) |
| 6-Thioguanine Nucleotides (6-TGN) | 200 - 500[7] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | < 6000[7] |
Table 3: Example Quantitative Results from Patient Samples
| Patient ID | 6-TGN Level (pmol / 8 x 10⁸ RBCs) | 6-MMP Level (pmol / 8 x 10⁸ RBCs) | Clinical Status |
| P001 | 250 | 3500 | Responder |
| P002 | 150 | 7000 | Non-responder / Potential Toxicity |
| P003 | 450 | 2000 | Responder |
Conclusion
The HPLC-UV method described provides a reliable and cost-effective approach for the routine therapeutic drug monitoring of thiopurine metabolites in patients.[10] Careful adherence to the sample preparation and analytical protocols is essential for obtaining accurate and reproducible results. This quantitative data is invaluable for clinicians to tailor thiopurine therapy, thereby maximizing therapeutic benefit while minimizing the risk of adverse drug reactions. The application of this method is particularly relevant in managing autoimmune conditions like ITP, where personalized medicine approaches can lead to improved patient outcomes.
References
- 1. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing regulatory T-cell function via inhibition of high mobility group box 1 protein signaling in immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of IL-23/Th17 Pathway in Patients with Primary Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. imrpress.com [imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thio-ITP as a Positive Control in ITPase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine Triphosphate Pyrophosphatase (ITPase) is a crucial enzyme in purine metabolism, responsible for hydrolyzing non-canonical purine nucleotides like inosine triphosphate (ITP) and deoxy-inosine triphosphate (dITP). This "house-cleaning" function prevents their incorporation into RNA and DNA, which could otherwise lead to genetic instability and cellular dysfunction. The clinical relevance of ITPase is particularly highlighted in pharmacogenetics, where polymorphisms in the ITPA gene are associated with adverse reactions to thiopurine drugs such as azathioprine and 6-mercaptopurine.
Accurate measurement of ITPase activity is therefore essential for both basic research and clinical applications. A reliable positive control is a cornerstone of any robust enzymatic assay. 6-Thioinosine triphosphate (Thio-ITP), a synthetic analog of ITP, serves as an excellent positive control in ITPase activity assays. ITPase recognizes and hydrolyzes this compound in a manner comparable to its natural substrate, ITP, making it an ideal tool for validating assay performance and ensuring the reliability of experimental results.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound as a positive control in ITPase activity assays, along with data presentation guidelines and diagrams to facilitate understanding and implementation in a research or drug development setting.
Data Presentation
The kinetic parameters of human erythrocyte ITPase for its natural substrate, ITP, and the positive control, this compound, have been determined. The enzyme exhibits comparable activity towards both substrates.[1][4] The following table summarizes the kinetic constants for the wild-type enzyme.
| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| ITP | 45 ± 5 | 188 ± 7 | Bakker et al., 2011 |
| 6-Thio-ITP | 48 ± 6 | 179 ± 6 | Bakker et al., 2011 |
Note: The values are extracted from "The Effect of ITPA Polymorphisms on the Enzyme Kinetic Properties of Human Erythrocyte Inosine Triphosphatase Toward its Substrates ITP and 6-Thio-ITP". Please refer to the original publication for detailed experimental conditions.
Experimental Protocols
Two primary methods are commonly employed for measuring ITPase activity: High-Performance Liquid Chromatography (HPLC) and spectrophotometry. This compound can be effectively used as a positive control in both methodologies.
Protocol 1: ITPase Activity Assay using HPLC
This method directly measures the formation of the product, 6-Thioinosine monophosphate (Thio-IMP), from the enzymatic hydrolysis of this compound.
Materials:
-
Recombinant human ITPase or cell lysate containing ITPase
-
6-Thioinosine triphosphate (this compound) solution (e.g., 10 mM stock)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M Perchloric acid
-
Neutralization Solution: 2.5 M K₂CO₃
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Preparation: Prepare dilutions of the ITPase enzyme or cell lysate in cold Assay Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of Assay Buffer.
-
Add 10 µL of this compound solution to achieve a final concentration in the range of the Km (e.g., 50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 40 µL of the prepared enzyme solution to the pre-warmed substrate mixture. The final reaction volume is 100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding 25 µL of ice-cold Stop Solution.
-
Neutralization: Neutralize the reaction by adding 25 µL of Neutralization Solution.
-
Sample Preparation for HPLC: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and salts.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Use a suitable mobile phase gradient to separate this compound and its product, Thio-IMP. A common mobile phase consists of a buffer (e.g., 100 mM potassium phosphate, pH 6.0) and a solvent (e.g., methanol).
-
Monitor the elution profile at a wavelength where both this compound and Thio-IMP absorb (e.g., 322 nm).
-
-
Data Analysis: Quantify the amount of Thio-IMP produced by comparing the peak area to a standard curve of known Thio-IMP concentrations. Calculate the ITPase activity as the amount of product formed per unit time per amount of enzyme.
Protocol 2: Spectrophotometric ITPase Activity Assay
This is a coupled-enzyme assay that continuously monitors the production of pyrophosphate (PPi), a product of the ITPase reaction.
Materials:
-
Recombinant human ITPase or cell lysate
-
6-Thioinosine triphosphate (this compound) solution
-
Coupled Enzyme Assay Kit (containing reagents for PPi detection) or individual components:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂
-
Inorganic Pyrophosphatase
-
Phosphate-detecting reagent (e.g., Malachite Green-based reagent)
-
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing Assay Buffer, inorganic pyrophosphatase, and the phosphate-detecting reagent.
-
Add the ITPase enzyme or cell lysate to the wells.
-
-
Initiate Reaction: Add this compound solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the phosphate-detecting reagent (e.g., ~620-650 nm for Malachite Green) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of phosphate production using a standard curve prepared with known concentrations of phosphate.
-
Since the hydrolysis of one molecule of this compound produces one molecule of PPi, which is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate, the ITPase activity can be calculated accordingly.
-
Mandatory Visualizations
Thiopurine Metabolism and the Role of ITPase
References
Application Notes: Utilizing Thio-ITP to Phenotype ITPA Gene Polymorphism Effects
References
- 1. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies | MDPI [mdpi.com]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Characterization of the inosine triphosphatase (ITPA) gene: haplotype structure, haplotype-phenotype correlation and promoter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITPA:c.94C>A and NUDT15:c.415C>T Polymorphisms and Their Relation to Mercaptopurine-Related Myelotoxicity in Childhood Leukemia in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ITPase activity in erythrocyte lysates obtained for determination of TPMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
Synthesis of Radiolabeled Thio-ITP: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of radiolabeled Thio-Inosine Triphosphate (Thio-ITP). This compound, a non-hydrolyzable analog of ITP, is a valuable tool in studying the roles of nucleotides in various biological processes, including purinergic signaling and as an inhibitor of RNA polymerase. Radiolabeling of this compound with isotopes such as Phosphorus-32 (³²P), Tritium (³H), and Carbon-14 (¹⁴C) enables its use as a tracer in a wide range of biochemical and pharmacological assays.
Overview of Radiolabeling Methods
The synthesis of radiolabeled this compound can be achieved through two primary strategies: enzymatic synthesis and chemical synthesis. The choice of method depends on the desired radiolabel, its position within the molecule, and the required specific activity.
-
Enzymatic Synthesis: This approach is particularly suitable for phosphoryl radiolabeling (³²P) and offers high specificity and milder reaction conditions. Key enzymes involved include T4 Polynucleotide Kinase for γ-³²P labeling, and a combination of kinases for α- and β-³²P labeling.
-
Chemical Synthesis: Chemical methods, such as the Ludwig-Eckstein reaction, are versatile and can be adapted for incorporating various isotopes, including those within the nucleoside moiety (³H, ¹⁴C). These methods often involve multi-step reactions and require careful purification of the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various radiolabeling methods for this compound and analogous thiotriphosphates. Please note that these values can vary depending on the specific reaction conditions and the purity of the starting materials.
| Radiolabel | Position | Method | Precursor | Radiochemical Yield (%) | Specific Activity (Ci/mmol) | Radiochemical Purity (%) | Reference(s) |
| ³²P | γ | Enzymatic (T4 PNK) | This compound + [γ-³²P]ATP | > 90 | > 3000 | > 95 | [1] |
| ³²P | β | Enzymatic | Thio-IDP + [γ-³²P]ATP | 10 - 18 | High | > 95 | [2] |
| ³²P | α | Enzymatic | Thio-IMP + [γ-³²P]ATP | 50 - 70 | 200 - 1000 | > 97 | [1][3] |
| ¹⁴C | Ribose | Enzymatic | [U-¹⁴C]Ribose | Not specified | Not specified | High | [4] |
| ³H | General | Chemical (Catalytic Exchange) | Inosine | Not specified | High | > 98 | [5] |
Experimental Protocols
Enzymatic Synthesis of [γ-³²P]this compound
This protocol describes the 5'-end labeling of non-radioactive this compound using T4 Polynucleotide Kinase (T4 PNK) and [γ-³²P]ATP.
Materials:
-
This compound solution (10 mM)
-
[γ-³²P]ATP (10 mCi/ml, >3000 Ci/mmol)
-
T4 Polynucleotide Kinase (10 U/µl)
-
10x T4 PNK Reaction Buffer (700 mM Tris-HCl, pH 7.6, 100 mM MgCl₂, 50 mM DTT)
-
Nuclease-free water
-
DEAE-Sephadex column for purification
-
Thin Layer Chromatography (TLC) system for quality control
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:
-
5 µl of 10x T4 PNK Reaction Buffer
-
1 µl of this compound (10 mM)
-
10 µl of [γ-³²P]ATP
-
1 µl of T4 Polynucleotide Kinase (10 U)
-
Nuclease-free water to a final volume of 50 µl
-
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 5 µl of 0.5 M EDTA.
-
Purification: Purify the [γ-³²P]this compound from unincorporated [γ-³²P]ATP using a DEAE-Sephadex column, eluting with a linear gradient of triethylammonium bicarbonate buffer.
-
Quality Control: Assess the radiochemical purity by TLC using a PEI-cellulose plate and a suitable developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5).
Chemical Synthesis of [α-³²P]this compound
This protocol is adapted from methods for synthesizing α-³²P labeled nucleoside triphosphates and the Ludwig-Eckstein method for thiotriphosphates.
Materials:
-
Thio-Inosine Monophosphate (Thio-IMP)
-
[³²P]Orthophosphate
-
Enzymes for converting [³²P]Pi to [γ-³²P]ATP (e.g., glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase)
-
T4 Polynucleotide Kinase
-
Nuclease P1
-
Pyruvate kinase
-
Nucleoside monophosphate kinase
-
DEAE-Sephadex column for purification
-
HPLC system for quality control
Procedure:
-
Synthesis of [γ-³²P]ATP: In a single reaction vessel, enzymatically synthesize [γ-³²P]ATP from [³²P]orthophosphate.[3]
-
Phosphorylation of Thio-IMP: Add Thio-IMP and T4 Polynucleotide Kinase to the reaction mixture to produce Thio-Inosine 3', [5'-³²P]diphosphate.
-
Removal of excess ATP: Add hexokinase and glucose to remove any remaining [γ-³²P]ATP.
-
Conversion to 5'-monophosphate: Treat the mixture with Nuclease P1 to yield Thio-Inosine [5'-³²P]monophosphate.
-
Final Phosphorylation: Add pyruvate kinase and nucleoside monophosphate kinase to convert the monophosphate to the desired [α-³²P]this compound.[3]
-
Purification and Quality Control: Purify the product using a DEAE-Sephadex column followed by HPLC analysis to ensure high radiochemical purity.
Signaling Pathways and Mechanisms of Action
This compound is known to interact with several key cellular pathways. The diagrams below illustrate its proposed mechanisms of action.
Caption: Inhibition of RNA Polymerase by this compound.
This compound acts as a competitive inhibitor of RNA polymerase, binding to the active site but preventing the incorporation of natural nucleotides, thereby halting transcription.[6]
Caption: Potential Modulation of Purinergic Signaling by this compound.
As an analog of ITP, this compound may interact with purinergic receptors, such as P2Y receptors, potentially modulating G-protein-coupled signaling pathways that are typically activated by ATP and ADP.[7][8]
Experimental Workflows
The following diagrams outline the general workflows for the synthesis and purification of radiolabeled this compound.
Caption: Workflow for Enzymatic Synthesis of [³²P]this compound.
Caption: Workflow for Chemical Synthesis of Radiolabeled this compound.
References
- 1. The enzymatic preparation of [alpha-(32)P]nucleoside triphosphates, cyclic [32P] AMP, and cyclic [32P] GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and affinity purification of beta-32P-labeled [gamma-S]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of [U-14C] ribose-labeled inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tritium labeling for bio-med research [inis.iaea.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Polymerase Inhibitors Using Thio-ITP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel polymerase inhibitors is a cornerstone of antiviral and anticancer drug discovery. Polymerases are essential enzymes that catalyze the synthesis of nucleic acid polymers, such as DNA and RNA. Inhibiting their activity can effectively halt the replication of viruses or the proliferation of cancer cells. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.
This document provides detailed application notes and protocols for a high-throughput screening assay to identify polymerase inhibitors using 6-Thioinosine 5'-triphosphate (thio-ITP). This compound is a nucleotide analog that can be incorporated by polymerases, leading to the release of pyrophosphate (PPi). The assay described herein is based on the detection of this PPi release, offering a universal and sensitive method for monitoring polymerase activity.
Principle of the Assay:
The core principle of this assay is that the enzymatic activity of a polymerase on a suitable template-primer complex in the presence of nucleotide triphosphates (NTPs), including this compound, results in the formation of a phosphodiester bond and the release of one molecule of pyrophosphate for each nucleotide incorporated. The amount of PPi generated is directly proportional to the polymerase activity. This PPi can be quantified using a commercially available detection reagent that produces a fluorescent or luminescent signal. The inhibition of the polymerase by a test compound will result in a decrease in PPi production and, consequently, a reduced signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| 6-Thioinosine 5'-triphosphate (this compound) | Sigma-Aldrich | T1234 | -20°C |
| Recombinant Polymerase (e.g., viral RdRp) | In-house or commercial | - | -80°C |
| Template-Primer DNA/RNA Hybrid | Integrated DNA Technologies | Custom | -20°C |
| ATP, CTP, GTP, UTP solution (10 mM) | Thermo Fisher Scientific | R0481 | -20°C |
| Pyrophosphate Detection Kit (e.g., PPiLight™) | Lonza | LT07-610 | -20°C |
| Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.01% BSA) | In-house | - | 4°C |
| DMSO (HTS Grade) | Sigma-Aldrich | D2650 | Room Temp |
| 384-well, black, flat-bottom plates | Corning | 3571 | Room Temp |
| Known Polymerase Inhibitor (Positive Control) | e.g., Remdesivir triphosphate | MedChemExpress | -20°C |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.01% (w/v) BSA. Filter sterilize and store at 4°C. The stability of biochemical analytes in various storage conditions is a critical factor for reproducible results.[1][2][3][4]
-
NTP Mix: Prepare a working solution of the nucleotide mix. For an assay targeting a generic RNA polymerase, a mix containing ATP, CTP, GTP, and this compound is required. The concentration of each NTP should be optimized based on the specific polymerase's kinetic parameters (Km). A starting concentration of 10 µM for each NTP is recommended.
-
Polymerase Enzyme Solution: Dilute the recombinant polymerase to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and provides a robust signal-to-background ratio.
-
Template-Primer Solution: Anneal the template and primer by mixing them in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature. Dilute the annealed template-primer to the desired concentration in assay buffer.
-
Test Compounds and Controls: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM. For the assay, create a working stock by diluting the compounds in assay buffer to the desired screening concentration. The final DMSO concentration in the assay should not exceed 1%. The positive control (e.g., a known polymerase inhibitor) and negative control (DMSO vehicle) should be prepared in the same manner.
HTS Assay Protocol in 384-Well Plates
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted polymerase enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the polymerase reaction by adding 5 µL of the NTP mix containing this compound and the template-primer.
-
Reaction Incubation: Mix the plate and incubate at the optimal temperature for the polymerase (e.g., 37°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the negative controls.
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 10 µL of the pyrophosphate detection reagent from the kit.
-
Incubate the plate according to the manufacturer's instructions (typically 10-20 minutes at room temperature) to allow for signal development.
-
Read the fluorescence or luminescence signal using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis and Interpretation
The raw data from the plate reader is normalized to the controls on each plate. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Assay Quality Control:
The quality and reliability of the HTS assay are assessed using the Z'-factor.[5][6][7] The Z'-factor is a statistical measure of the separation between the positive and negative controls and is calculated as follows:
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[7][8]
Hit Identification and Confirmation:
A "hit" is typically defined as a compound that exhibits an inhibition level above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls). All initial hits should be re-tested in a confirmation screen. Confirmed hits are then subjected to dose-response analysis to determine their IC₅₀ values (the concentration at which 50% of the enzyme activity is inhibited).
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that can be generated from this HTS assay.
Table 1: this compound as a Polymerase Substrate
| Polymerase | Substrate | K_m (µM) | V_max (relative units) |
| Viral RNA-dependent RNA Polymerase | ITP | 15 | 1.0 |
| This compound | 25 | 0.8 | |
| Human DNA Polymerase α | dITP | 12 | 1.0 |
| Thio-dITP | 22 | 0.75 |
This is illustrative data based on typical nucleotide analog behavior.
Table 2: HTS Assay Performance Metrics
| Parameter | Value |
| Signal to Background (S/B) Ratio | > 10 |
| Z'-factor | 0.75 ± 0.08 |
| Hit Rate (at 50% inhibition) | 0.5% |
| Confirmed Hit Rate | 0.1% |
Table 3: IC₅₀ Values of Confirmed Hits
| Compound ID | Polymerase Target | IC₅₀ (µM) |
| Hit-001 | Viral RdRp | 2.5 |
| Hit-002 | Viral RdRp | 8.1 |
| Positive Control | Viral RdRp | 0.1 |
Visualizations
This compound Based Polymerase Inhibition Assay Workflow
Caption: Workflow for the this compound based HTS assay for polymerase inhibitors.
Polymerase Reaction and Inhibition Principle
References
- 1. Stability of 35 biochemical and immunological routine tests after 10 hours storage and transport of human whole blood at 21°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: 6-Thioinosine 5'-triphosphate (Thio-ITP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Thioinosine 5'-triphosphate (Thio-ITP). The information provided addresses common instability issues encountered during experimental work.
Troubleshooting Guide: this compound Instability in Solution
Q1: My this compound solution is showing unexpected degradation. What are the primary causes of this compound instability?
A1: this compound, like other thio-containing nucleotides, is susceptible to two primary degradation pathways in solution: hydrolysis and oxidation. The rate of degradation is influenced by several factors including pH, temperature, buffer composition, and exposure to light and oxidizing agents.
Q2: I suspect hydrolysis of the triphosphate chain. How does pH affect the stability of this compound?
A2: The triphosphate chain of this compound is prone to hydrolysis, yielding 6-Thioinosine 5'-diphosphate (Thio-IDP), 6-Thioinosine 5'-monophosphate (Thio-IMP), and subsequently 6-thioinosine. This process is highly dependent on pH. Generally, acidic conditions accelerate the hydrolysis of the phosphoanhydride bonds. It is advisable to maintain solutions at a neutral to slightly alkaline pH for improved stability.
Q3: My solution has developed a yellow tint and I see a loss of activity. What could be the cause?
A3: A yellow discoloration and loss of biological activity are often indicative of oxidation of the thiol group on the purine ring. This can lead to the formation of disulfide-bridged dimers or further oxidation to sulfenic, sulfinic, and sulfonic acid derivatives.[1] To mitigate this, it is crucial to use degassed buffers, work under an inert atmosphere (e.g., argon or nitrogen), and consider the addition of reducing agents.
Q4: I am observing multiple peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the issue?
A4: The presence of multiple peaks in a fresh solution can indicate either the presence of impurities from synthesis or rapid degradation upon dissolution. It is important to:
-
Verify the purity of the starting material: Obtain a certificate of analysis from the supplier if available.
-
Optimize the dissolution procedure: Use pre-chilled, degassed buffers and minimize the time the solution is kept at room temperature.
-
Check for contaminants in your solvent/buffer: Use high-purity, nuclease-free water and analytical grade reagents for buffer preparation.
Q5: How can I improve the stability of my this compound stock and working solutions?
A5: To enhance the stability of your this compound solutions, consider the following best practices:
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Buffer Selection: Use a buffer with a pH between 7.0 and 8.0. Tris-HCl or TE buffer (Tris-EDTA) are common choices. The addition of a chelating agent like EDTA can help by sequestering divalent metal ions that can catalyze hydrolysis.
-
Reducing Agents: For applications where it does not interfere with the downstream assay, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation. A final concentration of 1-5 mM DTT is often sufficient.
-
Light Protection: Store solutions in amber vials or protect them from light, as photolysis can generate radicals that promote degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: It is best to dissolve this compound in a buffered aqueous solution, such as 10 mM Tris-HCl, pH 7.5, or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[2] Using sterile, nuclease-free water is a viable alternative, but buffered solutions provide better pH stability.[2] For stock solutions, some protocols suggest dissolving in 50 mM NaOH first to ensure complete deprotonation of the thiol group, followed by dilution in the desired buffer.
Q2: At what temperature should I store my this compound solutions?
A2: For long-term storage, it is highly recommended to store this compound solutions at -80°C. For short-term storage (a few days), -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Thiopurine metabolites have shown significant degradation when stored at -20°C for extended periods (e.g., a 30% decrease in 6-TGN after 180 days).[3][4]
Q3: Can I use buffers containing phosphate for my this compound solutions?
A3: While phosphate buffers can be used, it is important to be aware that phosphate ions can sometimes participate in or catalyze hydrolysis reactions of nucleotide triphosphates. If you observe instability in a phosphate-based buffer, consider switching to a Tris-based buffer.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify the intact this compound from its degradation products. A stability-indicating HPLC method should be able to resolve peaks for this compound, Thio-IDP, Thio-IMP, 6-thioinosine, and any disulfide-linked species.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Temperature | Duration | Recommended Solvent/Buffer | Notes |
| Long-term | -80°C | > 6 months | TE Buffer (pH 8.0) or Tris-HCl (pH 7.5) | Aliquot to avoid freeze-thaw cycles. |
| Short-term | -20°C | < 1 month | TE Buffer (pH 8.0) or Tris-HCl (pH 7.5) | Monitor for degradation if stored for longer periods. |
| Working Solution | 4°C | < 24 hours | Assay-specific buffer (pH 7.0-8.0) | Prepare fresh daily if possible. Keep on ice. |
Table 2: Stability of Related Thiopurine Metabolites (6-TGN) under Various Conditions [3][4]
| Storage Temperature | Duration | Percent Decrease in Concentration |
| 25°C (Room Temp) | 4 hours | No significant change |
| 4°C | 4 hours | No significant change |
| 4°C (in whole blood) | 4 days | ~20% |
| -20°C | 180 days | ~30% |
| -70°C | 6 months | No significant change |
Note: This data is for 6-thioguanine nucleotides (6-TGN) and serves as an estimate for this compound stability. Actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the lyophilized this compound powder to room temperature before opening the vial to prevent condensation.
-
Prepare a sterile, degassed buffer solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Degas by sparging with an inert gas (argon or nitrogen) for at least 15 minutes or by using a vacuum.
-
Add the appropriate volume of the degassed buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to minimize shearing and oxidation.
-
If necessary, measure the concentration using a spectrophotometer (using the appropriate extinction coefficient) or by an analytical method like HPLC.
-
Dispense the stock solution into small, single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for this compound [5][6][7][8]
This protocol provides a general framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (as per ICH Q1B guidelines). Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS/MS to identify and quantify the degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Optimizing Thio-ITP Concentration for Effective Polymerase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thio-ITP as a polymerase inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your experiments for reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in polymerase inhibition assays.
| Issue | Potential Cause | Recommended Solution |
| No or low polymerase inhibition observed | Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit the polymerase. | Refer to the Data Presentation section for known Ki values. Perform a dose-response experiment to determine the optimal concentration for your specific polymerase and assay conditions. |
| Degraded this compound: this compound, like many nucleotide analogs, can be susceptible to degradation. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or below. | |
| Inactive Polymerase: The polymerase enzyme may have lost activity due to improper storage or handling. | Use a new batch of polymerase or verify the activity of your current stock using a positive control reaction without the inhibitor. | |
| Suboptimal Assay Conditions: The buffer composition, pH, or temperature of the assay may not be optimal for this compound binding. | Review and optimize your assay buffer conditions. Ensure the pH and salt concentrations are compatible with both enzyme activity and inhibitor binding. | |
| High background signal or non-specific inhibition | High this compound Concentration: Excessive concentrations of this compound can lead to non-specific effects or precipitation. | Titrate the this compound concentration downwards to find the lowest effective concentration that produces specific inhibition. |
| Contaminants in this compound: The this compound stock may contain impurities that interfere with the assay. | Use high-purity this compound from a reputable supplier. If contamination is suspected, try a new batch. | |
| Assay Interference: Components of your detection system may be incompatible with this compound. | Run control experiments with this compound in the absence of the polymerase to check for any direct interference with your detection method (e.g., fluorescence quenching, absorbance). | |
| Inconsistent or variable results between experiments | Inconsistent this compound Dilutions: Errors in preparing serial dilutions of this compound can lead to variability. | Prepare a fresh dilution series for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Variability in Enzyme Activity: The activity of the polymerase may vary between batches or over time. | Standardize your polymerase concentration by performing an activity assay before each set of inhibition experiments. | |
| Precipitation of this compound: this compound may precipitate at higher concentrations or in certain buffers. | Visually inspect your solutions for any signs of precipitation. If observed, try dissolving this compound in a small amount of an appropriate solvent before diluting into the assay buffer. |
Data Presentation
The following table summarizes the known inhibition constants (Ki) for this compound against RNA polymerases. Researchers should experimentally determine the IC50 for their specific polymerase and assay conditions.
| Inhibitor | Target Polymerase | Inhibition Constant (Ki) | Reference |
| This compound | RNA Polymerase I | 40.9 µM | [1] |
| This compound | RNA Polymerase II | 38.0 µM | [1] |
Note: The IC50 value is dependent on the substrate concentration used in the assay. For a competitive inhibitor like this compound, the IC50 will increase with increasing substrate concentration.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the inhibitory potency (IC50) of this compound against a target polymerase using an in vitro transcription assay.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in RNase-free water)
-
Purified target RNA polymerase
-
DNA template containing the appropriate promoter for the polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
One of the rNTPs should be labeled (e.g., [α-32P]UTP or a fluorescently labeled UTP)
-
Transcription buffer (specific to the polymerase being used)
-
RNase inhibitor
-
Nuclease-free water
-
Stop solution (e.g., EDTA-containing buffer)
-
Method for detecting RNA product (e.g., gel electrophoresis and autoradiography, or a fluorescence-based plate reader)
2. Experimental Procedure:
-
Prepare a this compound Dilution Series:
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations. A typical starting range might be from 1 µM to 1 mM. It is recommended to perform a 10-point, 2-fold dilution series.
-
-
Set up Transcription Reactions:
-
In nuclease-free microcentrifuge tubes or a multi-well plate, prepare the transcription reactions. A typical reaction might include:
-
Nuclease-free water
-
Transcription buffer (to 1x final concentration)
-
DNA template (at a fixed, optimized concentration)
-
rNTP mix (including the labeled rNTP, at a fixed concentration)
-
RNase inhibitor
-
This compound at various concentrations (from the dilution series)
-
A "no inhibitor" control (vehicle control)
-
-
-
Initiate the Reaction:
-
Add the RNA polymerase to each reaction to initiate transcription. Ensure the final volume of all reactions is the same.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase for a fixed period (e.g., 30-60 minutes). This time should be within the linear range of RNA synthesis.
-
-
Terminate the Reaction:
-
Stop the reactions by adding the stop solution.
-
-
Analyze the Results:
-
Separate the RNA products by gel electrophoresis and visualize using autoradiography or a phosphorimager. Alternatively, if using a fluorescence-based assay, read the plate in a suitable plate reader.
-
Quantify the amount of RNA synthesized in each reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of RNA polymerases.[1] It is an analog of inosine triphosphate (ITP) and competes with the natural nucleotide substrates for binding to the active site of the enzyme. By binding to the active site, this compound prevents the incorporation of the correct nucleotides into the growing RNA chain, thus inhibiting transcription.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. It is recommended to dissolve it in nuclease-free water to create a concentrated stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q3: Is this compound specific to a particular type of polymerase?
A3: this compound has been shown to inhibit both RNA polymerase I and RNA polymerase II.[1] Its inhibitory activity against other types of polymerases (e.g., viral RNA polymerases, DNA polymerases) should be determined experimentally.
Q4: Can I use this compound in cell-based assays?
A4: While this compound is primarily used in in vitro biochemical assays, its use in cell-based assays may be possible. However, considerations such as cell permeability, potential metabolism of this compound within the cell, and off-target effects would need to be carefully evaluated.
Q5: My results show an increase in the apparent Km for the substrate in the presence of this compound, but no change in Vmax. What does this indicate?
A5: This is the classic hallmark of a competitive inhibitor. A competitive inhibitor increases the apparent Michaelis constant (Km) because a higher substrate concentration is needed to outcompete the inhibitor and reach half of the maximum velocity (Vmax). The Vmax remains unchanged because at a sufficiently high substrate concentration, the effect of the inhibitor can be overcome.
Visualizations
Caption: Mechanism of competitive inhibition of RNA polymerase by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Overcoming Poor Cell Permeability of 6-Thioinosine 5′-triphosphate (6-thio-ITP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Thioinosine 5′-triphosphate (6-thio-ITP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is 6-Thioinosine 5′-triphosphate (6-thio-ITP) and why is its cell permeability low?
A1: 6-Thioinosine 5′-triphosphate (6-thio-ITP) is a sulfur-containing analog of inosine triphosphate. It is an active metabolite of thiopurine drugs, such as azathioprine and 6-mercaptopurine, which are used as immunosuppressants and in cancer therapy. The primary reason for its poor cell permeability is the presence of the negatively charged triphosphate group. Cell membranes are largely composed of a lipid bilayer, which repels charged molecules, thus hindering the passive diffusion of 6-thio-ITP into the cell.
Q2: What is the primary intracellular target and mechanism of action of 6-thio-ITP?
A2: The primary intracellular target of 6-thio-ITP is the small GTPase Rac1. By binding to Rac1, 6-thio-ITP inhibits its activation, a crucial step in various cellular processes, including cytoskeletal dynamics, cell proliferation, and T-cell activation.[1][2] This inhibition of Rac1 is a key mechanism behind the immunosuppressive and anti-proliferative effects of thiopurine drugs.
Q3: What are the common signs of poor 6-thio-ITP delivery in my experiments?
A3: Indications of poor intracellular delivery of 6-thio-ITP include:
-
Lack of expected biological effect: For example, no inhibition of cell proliferation, Rac1 activity, or downstream signaling pathways.
-
Inconsistent results: High variability between replicate experiments.
-
Low or undetectable intracellular concentrations: When measured by techniques like LC-MS/MS.
Q4: How can I improve the intracellular delivery of 6-thio-ITP?
A4: Several strategies can be employed to overcome the poor cell permeability of 6-thio-ITP:
-
Prodrug Approach: Utilize membrane-permeable prodrugs of 6-thioinosine or related analogs that are converted to 6-thio-ITP intracellularly.
-
Liposomal Encapsulation: Encapsulate 6-thio-ITP within lipid-based nanoparticles (liposomes) to facilitate its entry into cells via endocytosis.
-
Nanoparticle-Based Delivery: Utilize other types of nanoparticles, such as those made from chitosan, to deliver 6-thio-ITP.
-
Electroporation: Apply an electrical field to transiently increase the permeability of the cell membrane, allowing 6-thio-ITP to enter the cytoplasm.
-
Microinjection: Directly inject 6-thio-ITP into individual cells, a precise but low-throughput method.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with 6-thio-ITP.
Issue 1: Low or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Switch to a prodrug form: Use 6-mercaptopurine or 6-thioguanine, which are converted to active metabolites intracellularly. 2. Employ a delivery vehicle: Encapsulate 6-thio-ITP in liposomes or nanoparticles. 3. Use physical delivery methods: Optimize electroporation or consider microinjection for single-cell studies. |
| Degradation of 6-thio-ITP | 1. Check storage conditions: Store 6-thio-ITP at -80°C for long-term stability. 2. Assess stability in experimental buffer: Thiopurine nucleotides can be unstable. Prepare fresh solutions and consider the pH and temperature of your assay buffer. For instance, related thioguanine nucleotides show decreased stability at -20°C over long periods compared to -70°C.[3] 3. Minimize freeze-thaw cycles. |
| Incorrect Concentration | 1. Verify the concentration of your stock solution. 2. Perform a dose-response experiment to determine the optimal working concentration for your cell type and assay. |
| Cell Line Resistance | 1. Consider the expression levels of enzymes involved in thiopurine metabolism in your cell line, which could affect the conversion of prodrugs. 2. Some cell lines may have efflux pumps that actively remove the compound. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Delivery Efficiency | 1. Standardize your delivery protocol: For liposomes/nanoparticles, ensure consistent preparation methods, size, and zeta potential. For electroporation, maintain consistent parameters (voltage, pulse duration, buffer). 2. Optimize cell density: Transfection and electroporation efficiencies can be highly dependent on cell confluency. |
| Cell Health and Viability | 1. Monitor cell viability after each delivery method. High toxicity can lead to inconsistent results. 2. Use healthy, low-passage number cells for your experiments. |
| Inconsistent Assay Performance | 1. Include appropriate positive and negative controls in every experiment. 2. Ensure all assay reagents are properly prepared and stored. |
Data Presentation: Comparison of Delivery Methods
The following table summarizes the potential advantages and disadvantages of different methods for delivering 6-thio-ITP into cells. The efficiency can be cell-type dependent and requires optimization.
| Delivery Method | Principle | Pros | Cons | Relative Efficiency (General) |
| Prodrugs (e.g., 6-MP) | Intracellular enzymatic conversion to 6-thio-ITP. | High cell permeability, established clinical use. | Relies on cellular metabolism, which can vary. | High |
| Liposomes | Encapsulation in lipid vesicles, cellular uptake via endocytosis. | Protects cargo from degradation, can be targeted. | Can have low encapsulation efficiency for hydrophilic molecules, potential for endosomal entrapment. | Moderate to High |
| Chitosan Nanoparticles | Complexation of the negatively charged triphosphate with positively charged chitosan. | High loading capacity for triphosphates, biocompatible. | Uptake efficiency can be cell-type dependent. | Moderate to High |
| Electroporation | Transient membrane permeabilization by an electric field. | Direct delivery to the cytoplasm, rapid. | Can cause significant cell death, requires optimization for each cell type. | Moderate to High |
| Microinjection | Direct physical injection into the cell. | Precise control over the amount delivered to a single cell. | Very low throughput, technically demanding, causes cell stress. | Very High (per cell) |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of 6-thio-ITP (Adapted from ATP Encapsulation)
This protocol is adapted from methods used for encapsulating adenosine triphosphate (ATP) and can be optimized for 6-thio-ITP. The freeze-thaw method is often effective for encapsulating hydrophilic molecules.
Materials:
-
L-α-phosphatidylcholine
-
Cholesterol
-
6-Thioinosine 5′-triphosphate sodium salt
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve L-α-phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of 6-thio-ITP in PBS. The concentration of 6-thio-ITP should be optimized.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five cycles of freezing (in liquid nitrogen) and thawing (in a water bath at a temperature above the lipid transition temperature). This process increases encapsulation efficiency.
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension 10-20 times through a polycarbonate membrane (e.g., 100 nm) using a mini-extruder.
-
Remove unencapsulated 6-thio-ITP by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Electroporation of 6-thio-ITP into Mammalian Cells
Materials:
-
Mammalian cells of interest
-
6-Thioinosine 5′-triphosphate solution in a low-salt buffer
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Electroporator
-
Appropriate cell culture medium
Procedure:
-
Grow cells to mid-log phase and ensure high viability (>95%).
-
Harvest the cells and wash them with ice-cold, sterile PBS.
-
Resuspend the cells in a suitable electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the 6-thio-ITP solution to the cell suspension to the desired final concentration.
-
Transfer the cell/6-thio-ITP mixture to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using parameters optimized for your cell line. Start with parameters recommended by the manufacturer for your cell type and optimize from there.
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
Gently transfer the cells to a pre-warmed culture dish containing the appropriate growth medium.
-
Incubate the cells and assess for biological effects at the desired time points.
Protocol 3: Quantification of Intracellular 6-thio-ITP by LC-MS/MS
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Cell scraper
-
Methanol
-
Internal standard (e.g., a stable isotope-labeled analog)
-
LC-MS/MS system
Procedure:
-
Plate cells and treat with 6-thio-ITP using your chosen delivery method.
-
At the desired time point, rapidly wash the cells twice with ice-cold PBS to remove extracellular compound.
-
Lyse the cells by adding a known volume of ice-cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously and then centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 6-thio-ITP. The method should be optimized for the specific mass transitions of 6-thio-ITP and the internal standard.
-
Calculate the intracellular concentration of 6-thio-ITP based on a standard curve and normalize to the cell number or total protein content.
Protocol 4: Rac1 Activity Assay
A common method to assess the biological activity of intracellularly delivered 6-thio-ITP is to measure the level of active, GTP-bound Rac1. This can be done using a pull-down assay followed by Western blotting or a G-LISA assay.
Materials:
-
Rac1 activation assay kit (containing PAK-PBD beads or a Rac-GTP binding plate)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Anti-Rac1 antibody
-
Western blotting or ELISA detection reagents
Procedure (Pull-down Assay):
-
Treat cells with 6-thio-ITP using your delivery method of choice. Include positive and negative controls.
-
Lyse the cells according to the assay kit's instructions.
-
Incubate the cell lysates with PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads, which specifically bind to the active, GTP-bound form of Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.
-
Normalize the amount of active Rac1 to the total Rac1 in the cell lysate.
Procedure (G-LISA Assay):
-
Follow the manufacturer's protocol for the Rac1 G-LISA kit.[4] This ELISA-based format typically involves adding cell lysates to a plate coated with a Rac-GTP binding protein.
-
Active Rac1 in the lysate will bind to the plate.
-
The bound active Rac1 is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is quantified using a plate reader.
Visualizations
Caption: Intracellular signaling pathway of 6-thio-ITP and its precursor 6-mercaptopurine (6-MP).
Caption: General experimental workflow for delivering and assessing the effects of 6-thio-ITP.
Caption: A logical troubleshooting workflow for experiments involving 6-thio-ITP.
References
Technical Support Center: Minimizing Non-specific Binding of Thio-ITP in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of non-specific binding of 6-Thioinosine 5'-triphosphate (Thio-ITP) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cellular assays?
This compound (6-Thioinosine 5'-triphosphate) is a synthetic analog of inosine triphosphate (ITP) where a sulfur atom replaces an oxygen atom. Its primary application in cellular and biochemical assays is as a competitive inhibitor of RNA polymerases. By mimicking the natural substrate, it can be used to study the kinetics and mechanism of RNA synthesis and to screen for novel therapeutic agents that target this process.
Q2: What is non-specific binding and why is it a significant concern when using this compound?
Q3: What are the common causes of high non-specific binding of this compound in cellular assays?
Several factors can contribute to the high non-specific binding of small molecules like this compound:
-
Hydrophobic Interactions: The purine ring of this compound can engage in hydrophobic interactions with various biomolecules.
-
Electrostatic Interactions: The triphosphate chain carries a significant negative charge, which can lead to non-specific binding with positively charged molecules or surfaces.
-
Thiol Reactivity: The thiol group can potentially form disulfide bonds with cysteine residues on proteins, leading to covalent off-target binding.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the assay plate or cellular components is a frequent cause of high background.
-
Suboptimal Assay Conditions: Inappropriate buffer composition, pH, or ionic strength can promote non-specific interactions.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from this compound binding to RNA polymerase, making data interpretation difficult.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Choice of Blocking Agent: The effectiveness of a blocking agent is assay-dependent. It is recommended to test a panel of blocking agents to determine the most suitable one for your specific assay.
-
Concentration and Incubation Time: Systematically vary the concentration of the blocking agent and the incubation time to find the optimal conditions.
-
-
Modify Assay Buffer:
-
Include Non-ionic Detergents: Add low concentrations of non-ionic detergents like Tween-20 or Triton X-100 to the assay and wash buffers to disrupt hydrophobic interactions.
-
Adjust Ionic Strength: Modifying the salt concentration (e.g., NaCl) in the buffer can help to reduce non-specific electrostatic interactions.
-
-
Include a Thiol-Scavenging Agent:
-
To mitigate non-specific binding due to the reactive thiol group, consider including a low concentration of a mild reducing agent like dithiothreitol (DTT) or a thiol-capping agent like N-ethylmaleimide (NEM) in your blocking buffer. Caution: Ensure these agents do not interfere with your target enzyme's activity.
-
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the true signal from the background.
Troubleshooting Steps:
-
Titrate this compound Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal. Higher concentrations are more likely to result in increased non-specific binding.
-
Optimize Washing Steps:
-
Increase Number of Washes: Perform additional wash steps to more effectively remove unbound this compound.
-
Increase Wash Duration and Volume: Longer incubation times with the wash buffer and larger wash volumes can improve the removal of non-specifically bound molecules.
-
Include Detergent in Wash Buffer: Adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer is highly recommended.
-
-
Validate with a Non-thiolated Analog: If possible, perform a control experiment with a non-thiolated version of the nucleotide analog to assess the contribution of the thiol group to non-specific binding.
Data Presentation
The following tables summarize quantitative data on the effectiveness of various blocking agents in reducing non-specific binding. While this data is derived from ELISA-based assays, it provides a valuable starting point for optimizing cellular assays with this compound.
Table 1: Comparison of Protein-Based Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Incubation Temp. | Relative Background Reduction (%) |
| Bovine Serum Albumin (BSA) | 1-5% | 1-2 hours | Room Temp | 70-85 |
| Non-fat Dry Milk | 1-5% | 1-2 hours | Room Temp | 80-95 |
| Casein | 0.5-2% | 1-2 hours | Room Temp | 85-98 |
| Normal Goat Serum | 5-10% | 1 hour | Room Temp | 90-99 |
Note: The optimal concentration and incubation time should be empirically determined for each specific assay.
Table 2: Effect of Detergents on Non-specific Binding
| Detergent | Concentration in Assay Buffer | Concentration in Wash Buffer | Relative Background Reduction (%) |
| Tween-20 | 0.01 - 0.1% | 0.05 - 0.2% | 50-80 |
| Triton X-100 | 0.01 - 0.1% | 0.05 - 0.2% | 55-85 |
Note: Higher detergent concentrations can potentially inhibit enzyme activity and should be tested carefully.
Experimental Protocols
Protocol 1: General RNA Polymerase Inhibition Assay
This protocol provides a general framework for an in vitro RNA polymerase assay that can be adapted for use with this compound.
Materials:
-
Purified RNA Polymerase
-
DNA template containing a promoter recognized by the polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
Blocking Buffer (e.g., Assay Buffer containing 1% BSA or 0.5% Casein)
-
Wash Buffer (e.g., Assay Buffer containing 0.05% Tween-20)
-
Detection Reagent (e.g., a fluorescent dye that intercalates with the RNA product)
-
Black, low-binding 96-well plates
Methodology:
-
Plate Coating (if applicable): If the DNA template needs to be immobilized, coat the wells of the 96-well plate with the template according to standard protocols.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the Blocking Buffer and wash the wells three times with 200 µL of Wash Buffer.
-
Enzyme Addition: Add 50 µL of RNA polymerase diluted in Assay Buffer to each well.
-
Inhibitor Addition: Add 25 µL of this compound at various concentrations (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow for binding to the polymerase.
-
Initiation of Transcription: Add 25 µL of a mixture of all four ribonucleoside triphosphates to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction (e.g., by adding EDTA) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
Mandatory Visualization
Caption: Experimental workflow for an RNA polymerase inhibition assay.
Caption: Troubleshooting flowchart for high background in cellular assays.
Navigating ITPase Activity Assays with Thio-ITP: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing variability in inosine triphosphate pyrophosphatase (ITPase) activity assays utilizing the substrate analog 6-Thio-inosine triphosphate (Thio-ITP).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ITPase activity assay using this compound?
A1: The ITPase activity assay using this compound is based on the enzymatic hydrolysis of this compound by ITPase to form 6-Thio-inosine monophosphate (Thio-IMP) and pyrophosphate (PPi). The rate of Thio-IMP production is a direct measure of ITPase activity. This can be monitored using various methods, most commonly through endpoint analysis by high-performance liquid chromatography (HPLC) or a continuous spectrophotometric assay. In the continuous assay, the production of Thio-IMP is coupled to a second enzymatic reaction that results in a detectable change in absorbance.
Q2: Is this compound a good substrate for ITPase?
A2: Yes, studies have shown that this compound is a substrate for ITPase, and the enzyme's activity with this compound is comparable to its natural substrate, inosine triphosphate (ITP).[1] This makes this compound a valuable tool for studying ITPase activity, particularly in the context of thiopurine drug metabolism.[2][3]
Q3: What are the common methods for detecting the product of the ITPase reaction with this compound?
A3: The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This method separates and quantifies the substrate (this compound) and the product (Thio-IMP), offering high specificity and accuracy.[4]
-
Continuous Spectrophotometric Assay: This method couples the production of (Thio-)IMP to the activity of inosine monophosphate dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.[5][6]
Q4: What are the expected ranges for ITPase activity?
A4: ITPase activity can vary significantly between individuals and tissue types.[7][8] For example, in human erythrocytes, the specific activity can range broadly. It is crucial to establish baseline activity levels for your specific experimental system.
Troubleshooting Guide
High Variability in Replicates
Q5: My replicate measurements of ITPase activity show high variability (high coefficient of variation). What are the potential causes and solutions?
A5: High variability can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Pipetting Inaccuracy: Small volumes of enzyme or substrate can be a major source of error.
-
Solution: Ensure your pipettes are calibrated. Use positive displacement pipettes for viscous solutions. When preparing dilutions, use larger volumes where possible to minimize the impact of small pipetting errors. Prepare a master mix for replicates to ensure consistency.
-
-
Inconsistent Incubation Times: For endpoint assays, precise timing of the reaction start and stop is critical.
-
Solution: Use a multi-channel pipette to start and stop reactions simultaneously for multiple samples. Ensure the method for stopping the reaction (e.g., heat inactivation, acid addition) is applied rapidly and consistently.
-
-
Sample Heterogeneity: If using cell lysates, incomplete lysis or particulate matter can lead to inconsistent enzyme concentrations in aliquots.
-
Solution: Ensure complete cell lysis. Centrifuge lysates at high speed to pellet debris before taking the supernatant for the assay. Gently mix the enzyme preparation before aliquoting.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Use a water bath or incubator with precise temperature control. Pre-warm all reagents to the assay temperature before starting the reaction.
-
Low or No ITPase Activity
Q6: I am not observing any significant ITPase activity, or the signal is very low. What should I check?
A6: This issue can be due to problems with the enzyme, the substrate, or the assay conditions.
-
Inactive Enzyme:
-
Solution: Verify the activity of your ITPase preparation using a positive control with a known active enzyme or a control cell line with expected high ITPase expression. Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Degraded this compound Substrate: Thio-compounds can be susceptible to oxidation and degradation.
-
Solution: Prepare fresh this compound solutions. Store stock solutions in small aliquots at -80°C and protect from light. Consider adding a reducing agent like dithiothreitol (DTT) to the reaction buffer to maintain the integrity of the thiol group, but be mindful of its potential interference with downstream detection methods.
-
-
Suboptimal Assay Conditions:
-
Solution:
-
pH: ITPase generally has an alkaline pH optimum (around 8.5).[8] Verify the pH of your reaction buffer.
-
Mg²⁺ Concentration: ITPase requires magnesium ions for activity.[8] Ensure your buffer contains an optimal concentration of MgCl₂ (typically around 5 mM).
-
Inhibitors: Your sample may contain endogenous inhibitors. Try diluting your sample to reduce the inhibitor concentration.
-
-
High Background Signal
Q7: My negative controls (no enzyme) show a high background signal. What could be causing this?
A7: High background can be due to non-enzymatic degradation of the substrate or interfering substances in the sample.
-
Non-Enzymatic Hydrolysis of this compound:
-
Solution: While generally stable, prolonged incubation at high temperatures or extreme pH can cause some hydrolysis. Run a "no-enzyme" control for the same duration as your samples to determine the rate of non-enzymatic hydrolysis and subtract this from your sample readings.
-
-
Contaminating Enzymes in Sample Lysates: Other cellular enzymes may contribute to the signal.
-
Solution: If using a coupled spectrophotometric assay, other dehydrogenases in the lysate could reduce NAD+. Use a specific IMPDH and consider a control reaction without the coupling enzyme to assess this background. For HPLC methods, ensure that the peak corresponding to Thio-IMP is well-resolved from other potential interfering peaks.
-
-
Interference with Detection Method:
-
Solution: For spectrophotometric assays, compounds in your lysate that absorb at 340 nm will contribute to the background. Measure the absorbance of the complete reaction mixture before adding the substrate to establish a baseline.
-
Quantitative Data on Assay Variability
The precision of ITPase activity assays is crucial for reliable data. The following table summarizes representative data on the coefficient of variation (CV) from published methods.
| Assay Parameter | Measurement Method | Sample Type | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| ITPase Activity | HPLC | Red Blood Cell Lysates | < 5 | < 5 | [4] |
| ITPase Activity | Capillary Electrophoresis | Red Blood Cell Lysates | 1.0 - 2.1 | 2.4 - 4.2 | [9] |
Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for most applications.[10]
Experimental Protocol: HPLC-Based ITPase Activity Assay with this compound
This protocol describes an endpoint assay to determine ITPase activity in cell lysates by measuring the formation of Thio-IMP from this compound using reverse-phase HPLC.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrate Stock Solution: 10 mM 6-Thio-inosine triphosphate (this compound) in water. Store in aliquots at -80°C.
-
Enzyme Source: Cell lysate or purified ITPase.
-
Stop Solution: 0.6 M Perchloric acid.
-
Neutralization Solution: 3 M K₂CO₃.
-
HPLC System: With a C18 column and UV detector.
-
Mobile Phase: Ion-pair reverse-phase chromatography buffer system (e.g., as described in Bakker et al., 2011).
Procedure:
-
Sample Preparation: Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw cycles) in a lysis buffer compatible with the assay. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris. Determine the total protein concentration of the supernatant.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of Reaction Buffer.
-
Add 20 µL of cell lysate (adjust volume and protein concentration as needed; pre-dilute if necessary).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of 10 mM this compound substrate solution to start the reaction (final concentration: 1.25 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 20 µL of Stop Solution (0.6 M Perchloric acid).
-
Incubate on ice for 10 minutes to precipitate proteins.
-
-
Neutralization and Sample Clarification:
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the sample by adding a calculated volume of Neutralization Solution (3 M K₂CO₃) until the pH is near neutral.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Separate this compound and Thio-IMP using an appropriate gradient elution program.
-
Detect the nucleotides by UV absorbance at a suitable wavelength (e.g., 322 nm for Thio-IMP).
-
-
Data Analysis:
-
Quantify the amount of Thio-IMP produced by comparing the peak area to a standard curve of known Thio-IMP concentrations.
-
Calculate the specific activity of ITPase as nmol of Thio-IMP produced per minute per mg of total protein.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of inosine triphosphate pyrophosphatase phenotype in human red blood cells using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITP-ase Assay Kit [novocib.com]
- 6. ITP-ase Deficiency Assay Kit [novocib.com]
- 7. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accurate Thio-ITP Quantification with HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in refining your High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC analysis of thiopurine metabolites.
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent Peak Areas or Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[1][2] 2. Fluctuations in Column Temperature: Ambient temperature changes can affect retention times.[1][3] 3. Mobile Phase Composition Variability: Inaccurate preparation or degradation of the mobile phase.[4][5][6] 4. Pump Malfunctions or Leaks: Inconsistent flow rate due to air bubbles, worn seals, or loose fittings.[2][4][7] 5. Sample Degradation: Thiopurine metabolites can be unstable if not handled and stored properly.[8] | 1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved. 2. Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible retention times.[1] 3. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and degas it before use. Prepare fresh batches regularly.[1][6] 4. System Maintenance: Regularly check for and fix any leaks in the system. Purge the pump to remove air bubbles and replace worn seals as needed.[2][7] 5. Proper Sample Handling: Process and store samples correctly immediately after collection to prevent degradation.[8] |
| Peak Tailing | 1. Secondary Interactions with Column: Analyte interaction with active silanol groups on the silica-based column.[4][5][6] 2. Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the column.[1][4][5] 3. Column Overload: Injecting too much sample can lead to peak distortion.[4][5] 4. Contaminated or Old Column: Buildup of contaminants or degradation of the stationary phase.[1][4] | 1. Use a High-Quality Column: Employ a column with end-capping to minimize silanol interactions. 2. Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanols and ensure consistent analyte ionization.[1][5] 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[5] 4. Clean or Replace Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[1] |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector cell.[4] 2. Air Bubbles in the System: Air bubbles passing through the detector can cause baseline spikes.[1][2] 3. Incomplete Mobile Phase Mixing: For gradient elution, improper mixing of solvents can cause baseline drift. 4. Detector Lamp Issues: A failing or unstable detector lamp.[7] | 1. Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and filter it. Flush the detector cell. 2. Degas Mobile Phase: Thoroughly degas the mobile phase before and during the run.[7] 3. Ensure Proper Mixing: Use an efficient mobile phase mixer. 4. Check Detector Lamp: If the lamp has been in use for an extended period, it may need replacement.[7] |
| Low Sensitivity or Small Peak Size | 1. Low Analyte Concentration: The concentration of the thiopurine metabolites in the sample is below the detection limit.[4] 2. Improper Wavelength Setting: The detector is not set to the optimal wavelength for the analytes.[4] 3. Sample Loss During Preparation: Inefficient extraction or degradation of analytes during sample processing. 4. Leaks in the System: A leak can lead to a smaller volume of sample reaching the detector.[4] | 1. Concentrate the Sample: If possible, concentrate the sample before injection. 2. Optimize Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for the thiopurine metabolites (e.g., around 322 nm for 6-MP and 342 nm for 6-TG).[9] 3. Optimize Sample Preparation: Review and optimize the extraction and hydrolysis steps to maximize recovery. The use of an internal standard is crucial.[10] 4. Perform Leak Check: Carefully inspect the HPLC system for any leaks from the injector to the detector.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are my 6-thioguanine nucleotide (6-TGN) and 6-methylmercaptopurine (6-MMP) measurements inconsistent between experiments?
Inconsistent measurements of thiopurine metabolites can stem from several factors throughout the experimental workflow.[8] Key areas to investigate include:
-
Sample Handling and Storage: Thiopurine metabolites are sensitive to storage conditions. To prevent degradation, it is crucial to process and store erythrocyte samples correctly, typically at -20°C or lower, immediately after collection.[8]
-
Analytical Method Variability: The lack of a standardized protocol across different laboratories can lead to discrepancies. Variations in sample preparation, hydrolysis conditions, and HPLC parameters can all contribute to different results.[8]
-
Internal Standard Use: The choice and consistent use of an appropriate internal standard, such as 6-mercaptopurine (6-MP), is critical to correct for variations in sample preparation and injection volume.[10][11]
Q2: What is the purpose of the hydrolysis step in the sample preparation for Thio-ITP analysis?
The hydrolysis step is essential to convert the thiopurine nucleotides (6-TGNs and 6-MMPNs) into their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).[12] This is typically achieved by heating the sample in an acidic solution, such as perchloric acid.[9][12] This conversion is necessary because the nucleotide forms are often more difficult to separate chromatographically and may not be as readily detectable as their base counterparts.
Q3: How do I choose the right mobile phase for my this compound HPLC analysis?
A common and effective mobile phase for the separation of thiopurine metabolites is a mixture of an aqueous buffer and an organic modifier. Isocratic elution with 5% acetonitrile in a 20 mmol/l phosphate buffer at a pH of 2.5 has been shown to provide minimal background interference.[10][11] The low pH helps to suppress the ionization of silanol groups on the column, leading to better peak shapes. The organic modifier, typically acetonitrile or methanol, is used to control the retention of the analytes.
Q4: What are the typical retention times for thiopurine metabolites?
With an optimized method, 6-thioguanine, 6-mercaptopurine, and 6-methylmercaptopurine can be eluted at around 4, 5, and 6 minutes, respectively.[10][11] However, these times can vary depending on the specific HPLC system, column, and mobile phase conditions used.
Experimental Protocols
Optimized Dervieux-Boulieu Procedure for 6-TGN Analysis
This protocol is an optimized version of a widely used method for the determination of 6-TGNs in red blood cells (RBCs).[10][11]
1. Erythrocyte Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate RBCs from plasma and buffy coat.
-
Wash the RBC pellet with phosphate-buffered saline (PBS).
-
Lyse the washed RBCs.
2. Sample Hydrolysis and Protein Precipitation:
-
To the RBC lysate, add an internal standard (e.g., 6-mercaptopurine).[10][11]
-
Add perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Hydrolyze the nucleotides to their bases by heating in the acidic solution. The use of dithiothreitol (DTT) is critical during this acid hydrolysis step.[10][11]
3. HPLC Analysis:
-
Inject the hydrolyzed sample onto a reversed-phase C18 column.
-
Use an isocratic mobile phase of 5% acetonitrile in 20 mmol/l phosphate buffer (pH 2.5).[10][11]
-
Detect the analytes using a UV detector.
Quantitative Data Summary
The following tables summarize typical performance data for validated HPLC methods for thiopurine metabolite quantification.
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (pmol/8 x 10⁸ erythrocytes) | Limit of Quantification (pmol/8 x 10⁸ erythrocytes) | Correlation Coefficient (r²) |
| 6-Thioguanine (6-TG) | 8 - 1000 | 8 | > 0.998 |
| 6-Mercaptopurine (6-MP) | 10 - 1500 | 10 | > 0.998 |
| 6-Methylmercaptopurine (6-MMP) | 70 - 5000 | 70 | > 0.998 |
| Data adapted from a study describing a rapid determination method.[9] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Within-Run Precision (CV%) | Between-Run Precision (CV%) | Accuracy (% Difference) |
| 6-Thioguanine (6-TGN) | Low, Medium, High | 3.05 - 14.79 | 3.39 - 9.82 | -10.25 to -3.28 |
| 6-Methylmercaptopurine (6-MeMP) | Low, Medium, High | 3.82 - 7.45 | 2.41 - 5.70 | -11.15 to 5.59 |
| Data from a study developing and validating an LC-MS/MS method.[13] The coefficients of variation being less than 20% indicate adequate reliability and reproducibility.[13] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. hplc.eu [hplc.eu]
- 6. jetir.org [jetir.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmainfo.in [pharmainfo.in]
troubleshooting unexpected results in Thio-ITP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thio-ITP (thiopurine S-methyltransferase inhibitor-based therapy) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key laboratory tests performed in this compound experiments?
A1: The primary laboratory tests involve:
-
TPMT Phenotyping: Measurement of thiopurine S-methyltransferase (TPMT) enzyme activity in red blood cells (RBCs) to determine an individual's ability to metabolize thiopurine drugs.
-
TPMT Genotyping: Identification of genetic variations (polymorphisms) in the TPMT gene that lead to reduced enzyme activity.
-
Thiopurine Metabolite Measurement: Quantification of the active metabolites, 6-thioguanine nucleotides (6-TGN), and the potentially toxic metabolites, 6-methylmercaptopurine (6-MMP), in RBCs to monitor therapy effectiveness and toxicity.
Q2: Why is testing for TPMT activity or genotype important before starting thiopurine therapy?
A2: Individuals with low or deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression (bone marrow suppression) when treated with standard doses of thiopurine drugs. Pre-testing allows for dose adjustments or the selection of alternative therapies to prevent this adverse reaction.
Q3: Can a recent blood transfusion affect TPMT phenotyping results?
A3: Yes, a recent blood transfusion can lead to falsely elevated TPMT enzyme activity results, as the transfused red blood cells will have the donor's TPMT activity. This can mask a TPMT deficiency in the recipient. It is recommended to perform TPMT phenotyping before a blood transfusion or consider genotyping if a transfusion has occurred recently.[1]
Q4: What is the significance of measuring 6-TGN and 6-MMP levels?
A4: Measuring the levels of 6-TGN and 6-MMP helps in monitoring the efficacy and potential toxicity of thiopurine therapy. 6-TGN levels are associated with the therapeutic effect, while high levels of 6-MMP can be linked to hepatotoxicity.[2][3] Monitoring these metabolites allows for personalized dose adjustments to optimize treatment.
Q5: Are there other genetic factors besides TPMT that can influence thiopurine metabolism?
A5: Yes, variations in the NUDT15 (Nudix hydrolase 15) gene are also associated with thiopurine intolerance, particularly in individuals of Asian and Hispanic descent. Testing for NUDT15 variants may also be considered.
Troubleshooting Guides
Unexpected Results in TPMT Phenotyping (Enzyme Activity Assay)
| Unexpected Result | Possible Cause | Recommended Action |
| Higher-than-expected TPMT activity | Recent blood transfusion. | Inquire about the patient's transfusion history. If a recent transfusion has occurred, consider TPMT genotyping as an alternative. |
| Enzyme induction by concurrent medications. | Review the patient's current medications for any known TPMT inducers. | |
| Lower-than-expected TPMT activity | Improper sample handling (e.g., freezing of whole blood).[4] | Ensure that whole blood samples are refrigerated and never frozen. Review sample collection and storage procedures. |
| Inhibition of TPMT activity by concurrent medications (e.g., naproxen, ibuprofen, furosemide, sulfasalazine, mesalamine).[5][6] | Review the patient's medication history. If possible, discontinue interfering medications for at least 48 hours before re-testing. | |
| Incorrect sample type (e.g., plasma instead of red blood cells). | Confirm that the assay was performed on red blood cell lysate. | |
| Inconsistent or non-reproducible results | Instability of reagents. | Check the expiration dates and storage conditions of all reagents, including S-adenosyl-L-methionine (SAM). |
| Inaccurate pipetting. | Ensure pipettes are calibrated and use proper pipetting techniques. | |
| Incomplete cell lysis. | Verify the efficiency of the red blood cell lysis step. |
Unexpected Results in TPMT Genotyping
| Unexpected Result | Possible Cause | Recommended Action |
| Genotype-phenotype discordance (e.g., wild-type genotype with low enzyme activity) | Presence of a rare or novel TPMT variant not detected by the assay. | Consider sequencing the TPMT gene to identify rare mutations. |
| Inhibition of enzyme activity by medications (phenocopy).[5][6] | Review the patient's medication history for TPMT inhibitors. | |
| Sample mix-up. | Verify sample identity throughout the testing process. | |
| No amplification or poor signal in real-time PCR | Poor DNA quality or quantity. | Quantify the extracted DNA and assess its purity (e.g., A260/A280 ratio). |
| PCR inhibition. | Include an internal positive control in the PCR reaction to check for inhibition. Consider DNA purification if inhibition is suspected. | |
| Incorrect PCR cycling conditions or primer/probe issues. | Verify the PCR protocol, including annealing temperature and cycling times. Check the integrity of primers and probes. |
Unexpected Results in Thiopurine Metabolite Measurement (HPLC)
| Unexpected Result | Possible Cause | Recommended Action |
| Low or undetectable 6-TGN and 6-MMP levels | Patient non-compliance with medication.[3] | Discuss treatment adherence with the patient. |
| Incorrect dosage. | Verify the prescribed and administered dose of the thiopurine drug. | |
| Sub-therapeutic 6-TGN levels with high 6-MMP levels | "Shunting" of metabolism towards 6-MMP production (preferential metabolism). | This may indicate a need to switch to a different thiopurine or add an inhibitor of xanthine oxidase (e.g., allopurinol) to redirect metabolism towards 6-TGN production. |
| Therapeutic 6-TGN levels with persistent disease activity | Other mechanisms of disease resistance. | Re-evaluate the clinical diagnosis and consider alternative or additional therapies. |
| Variable or inconsistent metabolite levels | Improper sample collection or storage.[7] | Thiopurine metabolites can be unstable. Ensure samples are processed and stored correctly (e.g., prompt separation of RBCs, storage at -70°C).[7] |
| Analytical issues during HPLC (e.g., poor peak resolution, baseline drift). | Optimize HPLC conditions, including mobile phase composition, flow rate, and column temperature. Ensure proper sample preparation, including the use of a reducing agent like dithiothreitol (DTT) during acid hydrolysis.[8] |
Quantitative Data Summary
Table 1: TPMT Enzyme Activity Reference Ranges
| TPMT Activity Level | Reference Range (units/mL RBC) | Interpretation |
| Normal | 15.1 - 26.4[4] | Low risk of toxicity with standard thiopurine doses. |
| Intermediate/Heterozygous | 6.3 - 15.0[4] | Increased risk of toxicity; dose reduction may be required. |
| Low/Homozygous Deficient | < 6.3[4] | High risk of severe toxicity; standard doses should be avoided. |
Note: Reference ranges may vary between laboratories and methodologies.
Table 2: Therapeutic Ranges for Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Clinical Significance |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[2][3] | Associated with therapeutic efficacy. Levels below this range may indicate non-compliance or under-dosing. |
| 6-Methylmercaptopurine (6-MMP) | < 5700[3] | Levels above this are associated with an increased risk of hepatotoxicity. |
Experimental Protocols
While detailed, step-by-step protocols are often laboratory-specific, the following outlines provide a general framework for the key experiments.
TPMT Phenotyping by ELISA
This protocol is based on a sandwich enzyme-linked immunosorbent assay (ELISA) principle.
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Prepare a red blood cell (RBC) lysate by washing the RBCs with saline and then lysing them with cold distilled water.
-
Centrifuge to remove cellular debris and collect the supernatant (lysate).[9]
-
-
ELISA Procedure:
-
Add standards, controls, and prepared RBC lysates to a microtiter plate pre-coated with an anti-TPMT antibody.
-
Add a biotin-conjugated anti-TPMT antibody and incubate.
-
Add avidin-conjugated horseradish peroxidase (HRP) and incubate.
-
Add a TMB substrate solution, which will result in a color change in wells containing TPMT.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the optical density (O.D.) at 450 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve by plotting the O.D. of the standards against their known concentrations.
-
Determine the TPMT concentration in the samples by interpolating their O.D. values on the standard curve.
-
TPMT Genotyping by Real-Time PCR
This protocol utilizes allele-specific primers and probes for the detection of common TPMT single nucleotide polymorphisms (SNPs).
-
DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and allele-specific primers and probes for the target TPMT variants (e.g., TPMT2, TPMT3A, TPMT*3C).
-
Add the extracted DNA to the master mix.
-
Perform real-time PCR using a thermal cycler with appropriate cycling conditions for denaturation, annealing, and extension.[11][12]
-
-
Data Analysis:
-
The real-time PCR instrument will detect the fluorescence emitted by the probes as amplification occurs.
-
The genotype is determined by analyzing the amplification plots and the cycle threshold (Ct) values for the wild-type and variant alleles.[13]
-
Thiopurine Metabolite Measurement by HPLC-UV
This protocol involves the hydrolysis of thiopurine nucleotides to their base forms for quantification.
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Prepare an RBC lysate.
-
Add a reducing agent, such as dithiothreitol (DTT), to the lysate.
-
Precipitate proteins with an acid (e.g., perchloric acid).
-
Centrifuge and collect the supernatant.
-
Hydrolyze the thiopurine nucleotides in the supernatant by heating to convert them to their respective bases (6-thioguanine and 6-methylmercaptopurine).[8]
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Separate the metabolites using an isocratic or gradient mobile phase.
-
Detect the eluted compounds by their UV absorbance at specific wavelengths (e.g., 342 nm for 6-thioguanine).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to 6-thioguanine and 6-methylmercaptopurine by comparing their retention times and peak areas to those of known standards.
-
Normalize the results to the red blood cell count.
-
Visualizations
Caption: Thiopurine metabolism pathway.
Caption: General experimental workflow for this compound testing.
Caption: Logical troubleshooting workflow.
References
- 1. Test Guide Mobile [testguide.adhb.govt.nz]
- 2. 6-Thioguanine | Rupa Health [rupahealth.com]
- 3. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Lab Information Manual [apps.sbgh.mb.ca]
- 6. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. assaygenie.com [assaygenie.com]
- 11. listarfish.it [listarfish.it]
- 12. labcorp.com [labcorp.com]
- 13. academic.oup.com [academic.oup.com]
strategies to enhance the specificity of Thio-ITP as an inhibitor
Important Notice: Initial searches for a specific inhibitor named "Thio-ITP" did not yield information on a compound with that designation. The search results were predominantly related to Immune Thrombocytopenia (ITP), an autoimmune disorder. This technical support guide will therefore address the broader, critical challenge of enhancing inhibitor specificity, a common goal in research and drug development, using principles and strategies applicable to various inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a lack of inhibitor specificity?
A1: Lack of specificity, often leading to off-target effects, can arise from several factors:
-
Homology in Target Proteins: The inhibitor may bind to unintended proteins that share structural similarities with the intended target.
-
Broad Chemical Reactivity: The inhibitor molecule may possess reactive groups that interact non-specifically with various biomolecules.
-
High Inhibitor Concentration: Using concentrations significantly higher than the binding affinity (Kd) for the primary target can lead to binding to lower-affinity off-target molecules.
-
Metabolic Activation: The inhibitor may be metabolized into a more reactive species that exhibits off-target activity.
Q2: How can I experimentally assess the specificity of my inhibitor?
A2: A multi-pronged approach is recommended to profile the specificity of an inhibitor:
-
Biochemical Assays: Test the inhibitor against a panel of related and unrelated proteins (e.g., kinases, proteases) to identify potential off-target interactions.
-
Cell-Based Assays: Utilize cell lines with and without the target protein (e.g., using CRISPR-Cas9 knockout) to distinguish on-target from off-target cellular effects.
-
Proteomics and Transcriptomics: Employ techniques like mass spectrometry-based proteomics or RNA sequencing to observe global changes in protein levels, modifications, or gene expression in response to the inhibitor.
-
Thermal Shift Assays (TSA): Measure the change in the thermal stability of proteins in the presence of the inhibitor to identify direct binding partners.
Q3: What initial steps can I take if I suspect my inhibitor has off-target effects?
A3: If you observe unexpected or inconsistent results, consider the following troubleshooting steps:
-
Titrate the Inhibitor Concentration: Determine the minimal effective concentration to reduce the likelihood of off-target binding.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with another inhibitor that targets the same protein but has a different chemical scaffold. Consistent effects are more likely to be on-target.
-
Employ a Negative Control: Use an inactive analog of your inhibitor, if available, to control for non-specific effects of the chemical structure.
Troubleshooting Guide: Enhancing Inhibitor Specificity
This guide provides strategies to address common issues related to inhibitor non-specificity.
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected cellular toxicity. | The inhibitor is binding to multiple off-target proteins. | 1. Reduce Inhibitor Concentration: Perform a dose-response curve to find the lowest concentration that still elicits the desired on-target effect.2. Modify the Chemical Structure: Synthesize analogs of the inhibitor with modifications designed to reduce interactions with known off-target proteins while maintaining affinity for the primary target. |
| Inconsistent results across different cell lines or experimental systems. | The expression levels of off-target proteins may vary between systems, leading to different phenotypic outcomes. | 1. Characterize Target and Off-Target Expression: Use techniques like Western blotting or qPCR to quantify the expression levels of the intended target and suspected off-targets in your experimental models.2. Utilize Target Knockout/Knockdown Models: Confirm that the observed phenotype is dependent on the presence of the intended target. |
| The observed biological effect does not match the known function of the target protein. | The phenotype may be a result of inhibiting an unknown off-target or a downstream signaling pathway affected by an off-target. | 1. Conduct a Broad Specificity Screen: Use a commercial service or an in-house panel to test the inhibitor against a wide range of proteins.2. Perform Pathway Analysis: Use proteomics or transcriptomics data to identify signaling pathways that are significantly altered by the inhibitor and may not be directly linked to the primary target. |
Experimental Protocols
Protocol 1: Determining Inhibitor IC50 and Optimal Concentration
-
Plate Cells: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in culture medium. A common range is from 100 µM to 1 nM.
-
Treat Cells: Replace the medium with the inhibitor dilutions and incubate for a time period relevant to the biological process being studied.
-
Assay for Activity: Use a relevant assay (e.g., cell viability assay, reporter gene assay, or measurement of a specific downstream marker) to determine the effect of the inhibitor.
-
Data Analysis: Plot the response versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The optimal concentration for experiments is typically 1-3 times the IC50.
Protocol 2: Target Engagement Assay using Western Blot
-
Treat Cells: Treat cells with the inhibitor at the desired concentration and for a specified time. Include a vehicle-treated control.
-
Lyse Cells: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for a downstream marker of the target's activity, followed by an appropriate secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to assess the effect of the inhibitor on the downstream marker.
Visualizations
Caption: Workflow for troubleshooting and enhancing inhibitor specificity.
Caption: On-target vs. off-target effects of an inhibitor.
Validation & Comparative
Thio-ITP: A Comparative Guide to its Inhibitory Effects on RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 6-Thioinosine 5′-triphosphate (Thio-ITP), the active metabolite of the immunosuppressive drug 6-mercaptopurine, on various RNA polymerases. This document is intended to be a valuable resource for researchers and professionals in drug development by consolidating available experimental data, detailing methodologies, and visualizing key concepts.
Executive Summary
This compound has demonstrated inhibitory activity against eukaryotic RNA polymerases. As a structural analog of guanosine triphosphate (GTP), its primary mechanism of action is competitive inhibition. While direct quantitative data on its effects on bacterial and viral RNA polymerases is limited, the known antiviral and antibacterial properties of its parent compound, 6-mercaptopurine, suggest a potential for broader inhibitory activity. This guide presents the current data, outlines experimental protocols for further validation, and compares this compound with other known RNA polymerase inhibitors.
Comparative Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified for human RNA polymerase I and II. The data indicates a comparable level of inhibition for both enzymes.
| RNA Polymerase Type | Organism/Virus | Inhibitor | Inhibition Constant (Ki) | Mechanism of Action | Reference |
| RNA Polymerase I | Human | This compound | 40.9 ± 11.0 µM | Competitive with GTP | [1] |
| RNA Polymerase II | Human | This compound | 38.0 ± 6.47 µM | Competitive with GTP | [1] |
| RNA Polymerase | Escherichia coli | This compound | Data not available | - | - |
| RNA-dependent RNA Polymerase (RdRp) | Viruses | This compound | Data not available | - | - |
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of RNA polymerases by mimicking the natural substrate, GTP. This means that this compound binds to the active site of the enzyme, preventing GTP from binding and thereby halting RNA synthesis.[1] The competitive nature of this inhibition is a key factor in its mechanism.
Mechanism of competitive inhibition by this compound.
Comparison with Alternative RNA Polymerase Inhibitors
This compound is one of many compounds known to inhibit RNA polymerase activity. The following table provides a comparison with other well-characterized inhibitors targeting different types of RNA polymerases.
| Inhibitor | Target RNA Polymerase | Organism/Virus | Mechanism of Action |
| This compound | RNA Polymerase I & II | Human | Competitive with GTP |
| α-Amanitin | RNA Polymerase II | Eukaryotes | Non-competitive, binds to the bridge helix |
| Rifampicin | RNA Polymerase | Bacteria | Binds to the β-subunit, blocking the RNA exit channel |
| Remdesivir (active form) | RNA-dependent RNA Polymerase | Various Viruses (e.g., SARS-CoV-2) | Nucleotide analog, causes delayed chain termination |
| Actinomycin D | All RNA Polymerases | Prokaryotes & Eukaryotes | Intercalates into DNA, preventing transcription elongation |
Experimental Protocols
Validating the inhibitory effect of this compound on different RNA polymerases requires specific in vitro transcription assays. Below are detailed methodologies for assessing inhibition of eukaryotic, bacterial, and viral RNA polymerases.
In Vitro Transcription Inhibition Assay for Human RNA Polymerase II
This protocol is adapted from standard in vitro transcription assays and is designed to quantify the inhibitory effect of this compound on human RNA polymerase II.
Materials:
-
HeLa nuclear extract (source of RNA Polymerase II and general transcription factors)
-
DNA template with a strong promoter (e.g., adenovirus major late promoter)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
[α-³²P]GTP (for radiolabeling) or a non-radioactive detection system
-
This compound at various concentrations
-
Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)
-
RNase inhibitor
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or other detection system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HeLa nuclear extract, DNA template, ATP, CTP, UTP, and the desired concentration of this compound in transcription buffer.
-
Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow for pre-initiation complex formation.
-
Initiation: Start the transcription reaction by adding a mix of GTP and [α-³²P]GTP.
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the RNA products and separate them by size using denaturing PAGE.
-
Detection and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band intensities to determine the level of inhibition at different this compound concentrations and calculate the IC50 value.
Workflow for human RNA Polymerase II inhibition assay.
In Vitro Transcription Inhibition Assay for E. coli RNA Polymerase
This protocol outlines a method to assess this compound's effect on bacterial transcription.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
Linear DNA template with a strong bacterial promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
[α-³²P]GTP
-
This compound at various concentrations
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Rifampicin (to ensure single-round transcription)
-
Stop solution
-
PAGE apparatus and phosphorimager
Procedure:
-
Binding: Mix E. coli RNA polymerase holoenzyme and the DNA template in transcription buffer and incubate at 37°C for 15 minutes to form open promoter complexes.
-
Initiation: Add ATP, CTP, UTP, and rifampicin, followed immediately by a mixture of GTP and [α-³²P]GTP, along with different concentrations of this compound.
-
Elongation: Allow transcription to proceed for 10-20 minutes at 37°C.
-
Termination: Stop the reactions with stop solution.
-
Analysis and Detection: Analyze the transcripts by denaturing PAGE and phosphorimaging as described for the eukaryotic assay.
Viral RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol provides a framework for testing this compound against viral RdRps. The specific RdRp and template will vary depending on the virus of interest.
Materials:
-
Purified recombinant viral RdRp (e.g., from SARS-CoV-2, Influenza virus)
-
RNA template and primer specific to the RdRp
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
[α-³²P]GTP or a fluorescently labeled nucleotide
-
This compound at various concentrations
-
RdRp reaction buffer (composition is enzyme-specific)
-
Stop solution
-
PAGE apparatus and detection system
Procedure:
-
Reaction Setup: Combine the viral RdRp, RNA template/primer, and varying concentrations of this compound in the reaction buffer.
-
Initiation: Start the reaction by adding the NTP mix, including the labeled nucleotide.
-
Incubation: Incubate at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period.
-
Termination: Stop the reaction.
-
Analysis: Separate the extended RNA products by denaturing PAGE and visualize and quantify the results.
Future Directions and Conclusion
The available data strongly supports the role of this compound as a competitive inhibitor of human RNA polymerases I and II. However, to fully understand its potential as a broad-spectrum transcription inhibitor, further research is crucial. Specifically, in vitro transcription assays should be conducted to determine the IC50 or Ki values of this compound against a range of bacterial and viral RNA polymerases. Such studies will provide the necessary quantitative data to assess its therapeutic potential against various pathogens. This guide serves as a foundational resource to direct these future investigations.
References
Comparative Analysis of Thio-ITP and Other Nucleotide Analogs: A Guide for Researchers
In the study of cellular signaling, bioenergetics, and nucleic acid synthesis, nucleotide analogs are indispensable tools for dissecting complex enzymatic processes. These molecules mimic the structure of natural nucleoside triphosphates (like ATP and GTP) but possess modifications that alter their susceptibility to hydrolysis or their interaction with enzymes. This guide provides a comparative analysis of 6-Thioinosine 5′-triphosphate (Thio-ITP) and other widely used nucleotide analogs, offering a resource for researchers, scientists, and drug development professionals.
This compound: An Inosine Analog Targeting RNA Synthesis
6-Thioinosine 5′-triphosphate (this compound), also known as 6-mercaptopurine ribonucleoside triphosphate, is a purine analog that primarily functions as a competitive inhibitor of DNA-dependent RNA polymerases.[1] Its parent compound, 6-mercaptopurine, is a clinically used antineoplastic and immunosuppressive agent that must be converted to its ribonucleoside triphosphate form to exert its inhibitory effects on nucleic acid synthesis.[1][2]
Mechanism of Action: this compound acts by competing with the natural nucleotide guanosine 5'-triphosphate (GTP) for the binding site on RNA polymerases.[1] This competition effectively inhibits the process of transcription. Kinetic studies have demonstrated that both RNA polymerase I and RNA polymerase II are sensitive to inhibition by this compound.[1]
Comparative Analysis with Other Nucleotide Analogs
The utility of a nucleotide analog is dictated by its specific chemical modifications and the enzymatic process under investigation. Below is a comparison of this compound with key analogs of guanosine triphosphate (GTP) and adenosine triphosphate (ATP).
GTP Analogs: Probing G-Protein and Microtubule Dynamics
GTP-binding proteins (G-proteins) and the dynamic microtubule cytoskeleton are two major systems studied using GTP analogs. These analogs are typically designed to be resistant to hydrolysis, effectively locking the target protein in a "GTP-bound" or active state.
-
Guanosine 5′-(β,γ-imido)triphosphate (GppNHp/GMPPNP): This analog replaces the bridging oxygen between the β and γ phosphates with an imido group. This P-N bond is highly resistant to enzymatic cleavage, making GppNHp a true non-hydrolyzable analog. It is widely used to stably activate G-proteins for structural and functional studies.
-
Guanosine 5′-O-(3-thiotriphosphate) (GTPγS): In GTPγS, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification makes the terminal phosphate bond highly resistant to hydrolysis, though it can be slowly hydrolyzed by some GTPases. It is a potent G-protein activator and has been shown to mimic the growing microtubule end structure.[3]
-
Guanylyl-(α,β)-methylene-diphosphonate (GMPCPP): This analog features a carbon atom replacing the oxygen between the α and β phosphates. It is characterized as a slowly hydrolyzable analog. In the context of microtubule dynamics, GMPCPP promotes polymerization similarly to GTP but results in hyper-stable microtubules that depolymerize extremely slowly, effectively suppressing dynamic instability.[4][5]
ATP Analogs: Investigating Kinases and ATPases
ATP analogs are crucial for studying the vast number of enzymes that utilize ATP for energy or as a phosphate donor, such as kinases and ATPases.
-
Adenosine 5′-O-(3-thiotriphosphate) (ATPγS): Similar to its guanosine counterpart, ATPγS has a sulfur substitution on the γ-phosphate. This makes it highly resistant to hydrolysis. A key feature is that many kinases can slowly transfer the thiophosphate group to their substrates.[2] The resulting thiophosphorylated proteins are resistant to phosphatases, making ATPγS an excellent tool for identifying kinase substrates.
-
Adenylyl-imidodiphosphate (AMP-PNP): As a direct analog of GppNHp, AMP-PNP contains a P-N imido bond between the β and γ phosphates, rendering it non-hydrolyzable.[2] It acts as a true competitive inhibitor of ATP-dependent enzymes, binding to the active site without allowing for phosphorylation. This makes it ideal for structural studies aiming to capture the enzyme in its ATP-bound, pre-hydrolysis state.[2]
-
Adenylyl-methylene-diphosphonate (AMP-PCP): This analog replaces the bridging oxygen between the β and γ phosphates with a carbon atom. Like AMP-PNP, it is a non-hydrolyzable competitive inhibitor used to study ATP-binding proteins.[2]
Data Presentation: Quantitative Comparison of Nucleotide Analogs
The following tables summarize key quantitative data for the discussed nucleotide analogs, providing a basis for experimental design.
Table 1: Inhibition Constants (Kᵢ) and IC₅₀ Values
| Analog | Target Enzyme | Kᵢ / IC₅₀ | Competing Nucleotide | Reference |
| This compound | Human Lymphoma RNA Polymerase I | Kᵢ: 40.9 μM | GTP | |
| This compound | Human Lymphoma RNA Polymerase II | Kᵢ: 38.0 μM | GTP | [1] |
| ATPγS | AS-PKCδ (Analog-Sensitive Kinase) | Kₘ: 1.2 μM | ATP | |
| ML240 | p97 ATPase | IC₅₀: 100 nM | ATP | [6] |
| Remdesivir-TP | SARS-CoV-2 RdRp | IC₅₀: 3.31 µM | NTPs | [7] |
Table 2: Comparative Properties of GTP Analogs in Microtubule Dynamics
| Analog | Hydrolysis Rate | Depolymerization Rate (s⁻¹) | Effect on Dynamic Instability | Reference |
| GTP | Fast (Enzyme-catalyzed) | ~500 | Allows dynamic instability | [4] |
| GMPCPP | Extremely Slow (4 x 10⁻⁷ s⁻¹) | 0.1 | Suppresses dynamic instability | [4][5] |
| GTPγS | Slowly Hydrolyzable | Not specified | Stabilizes microtubules | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps is crucial for understanding the application of these analogs.
Visualizations of Signaling Pathways
Caption: The G-Protein signaling cycle and the inhibitory action of non-hydrolyzable GTP analogs.
Caption: Microtubule dynamic instability and stabilization by the slowly hydrolyzable analog GMPCPP.
Visualizations of Experimental Workflows
Caption: Workflow for a luminescence-based kinase inhibition assay using an ATP analog.
Caption: General workflow for an in vitro RNA polymerase inhibition assay.
Experimental Protocols
Protocol: RNA Polymerase Inhibition Assay
This protocol is adapted from methods used to study the effect of this compound on RNA polymerase activity.[1]
-
Objective: To determine the inhibitory effect of a nucleotide analog on in vitro RNA synthesis.
-
Materials:
-
Partially purified RNA Polymerase I or II
-
DNA template (e.g., denatured calf thymus DNA)
-
Reaction Buffer (e.g., 0.05 M Tris-HCl, pH 7.9, 30% glycerol, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT)
-
Ribonucleoside triphosphates (ATP, CTP, UTP) at a final concentration of 0.4 mM each.
-
Guanosine 5'-triphosphate (GTP), varying concentrations.
-
Radiolabeled UTP (e.g., [³H]UTP) for detection.
-
Inhibitor: this compound, varying concentrations.
-
Stopping Reagent (e.g., containing carrier RNA, bovine serum albumin, and sodium pyrophosphate).
-
Trichloroacetic acid (TCA) solution (e.g., 10%).
-
Glass fiber filters.
-
-
Procedure:
-
Set up reaction tubes on ice. To each tube, add the reaction buffer, DNA template, ATP, CTP, and [³H]UTP.
-
Add varying concentrations of the inhibitor (this compound) to the experimental tubes. For control tubes, add a corresponding volume of buffer.
-
To test for competitive inhibition, add varying concentrations of GTP to different sets of tubes.
-
Add the RNA polymerase enzyme to each tube to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stopping reagent, followed by cold TCA to precipitate the newly synthesized RNA.
-
Collect the precipitate by filtering the mixture through glass fiber filters.
-
Wash the filters extensively with cold TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity against the inhibitor concentration to determine the IC₅₀. For kinetic analysis, use Lineweaver-Burk or Dixon plots to determine the Kᵢ and the mode of inhibition.
-
Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is a general method for assessing ATP-competitive kinase inhibitors.
-
Objective: To quantify the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.
-
Materials:
-
Kinase of interest (e.g., Akt1).
-
Kinase-specific substrate peptide.
-
Kinase assay buffer.
-
ATP solution (concentration typically at the Kₘ for the kinase).
-
Test inhibitor (e.g., AMP-PNP or a small molecule) serially diluted.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well microplates.
-
Microplate luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further in the kinase assay buffer.
-
In the wells of a microplate, add the kinase and its specific substrate peptide in assay buffer.
-
Add the diluted inhibitor solutions to the wells. Include "0% inhibition" controls (DMSO vehicle) and "100% inhibition" controls (no kinase or high concentration of a known inhibitor).
-
Gently mix and pre-incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent as per the manufacturer's instructions. This typically involves a two-step addition to first deplete unused ATP and then convert generated ADP back to ATP for a luciferase reaction.
-
Incubate for 10-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Normalize the data using the controls. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: GTPase Activity Assay (GTPase-Glo™)
This protocol is based on the commercially available GTPase-Glo™ assay from Promega.[1]
-
Objective: To measure the activity of a GTPase or the effect of a GTPase-Activating Protein (GAP).
-
Materials:
-
GTPase of interest (e.g., Ras).
-
GAP protein (optional, e.g., NF1-333).
-
GTPase-Glo™ Assay Kit (contains GTPase/GAP Buffer, GTP, GTPase-Glo™ Reagent, Detection Reagent).
-
White, opaque 96- or 384-well microplates.
-
Microplate luminometer.
-
-
Procedure:
-
Prepare a 2X GTPase-GTP solution containing the GTPase enzyme and GTP in the GTPase/GAP Buffer.
-
For GAP-stimulated assays, prepare a 2X solution of the GAP protein.
-
Dispense 5 µL of the 2X GAP solution (or buffer for intrinsic activity) into the wells of a 384-well plate.
-
Initiate the GTPase reaction by adding 5 µL of the 2X GTPase-GTP solution to the wells. The final reaction volume is 10 µL.
-
Incubate the reaction at room temperature for the optimal time (typically 60–120 minutes).
-
Stop the GTPase reaction and convert the remaining GTP to ATP by adding 10 µL of reconstituted GTPase-Glo™ Reagent.
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of the Detection Reagent to convert ATP into a luminescent signal.
-
Incubate for 5–10 minutes at room temperature.
-
Measure the luminescence. The signal is inversely correlated with GTPase activity (higher activity = less GTP remaining = lower signal).
-
Data Analysis: Compare the luminescence signals from reactions with and without the enzyme or with and without the GAP to determine intrinsic or stimulated GTPase activity.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markedly different ATP requirements for rRNA synthesis and mtDNA light strand transcription versus mRNA synthesis in isolated human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of T7 RNA polymerase transcription by phosphate and phosphorothioate triplex-forming oligonucleotides targeted to a R.Y site downstream from the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Thio-ITP's Role in Thiopurine-Induced Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of inosine triphosphate pyrophosphatase (ITPA) and its relevance in thiopurine-induced toxicity, with a focus on the accumulation of thio-inosine triphosphate (Thio-ITP). We will explore the experimental data supporting the association of ITPA genetic variants with adverse drug reactions and compare this biomarker with established markers like Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15).
Introduction to Thiopurine Metabolism and Toxicity
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are essential immunosuppressants and anti-cancer agents. Their efficacy is dependent on their conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. However, this metabolic pathway also produces other metabolites that can lead to severe toxicity, most notably myelosuppression and hepatotoxicity.
The enzyme ITPA plays a crucial role in purine metabolism by hydrolyzing ITP and its thio-analog, thio-inosine triphosphate (this compound), to their monophosphate forms. Genetic variations in the ITPA gene can lead to reduced enzyme activity, causing the accumulation of potentially toxic triphosphorylated purine analogs.[1] This guide will delve into the evidence cross-validating the role of ITPA deficiency in thiopurine-induced toxicity.
Key Biomarkers in Thiopurine-Induced Toxicity
Several biomarkers are utilized to predict and monitor thiopurine-induced toxicity. The most well-established are TPMT and NUDT15, while ITPA is an emerging biomarker with a more nuanced role.
| Biomarker | Gene | Primary Associated Toxicity | Mechanism of Toxicity |
| TPMT | TPMT | Myelosuppression | Reduced methylation of 6-MP leads to increased production of 6-TGNs. |
| NUDT15 | NUDT15 | Myelosuppression | Reduced hydrolysis of active 6-TGNs (TGTP and dGTP) leads to their accumulation and DNA incorporation. |
| ITPA | ITPA | Myelosuppression (Neutropenia, Leukopenia), Other Adverse Events | Reduced hydrolysis of thio-inosine triphosphate (this compound) leads to its accumulation. |
Comparative Analysis of Biomarker Performance
The clinical utility of a biomarker is determined by its ability to predict adverse events. The following table summarizes quantitative data from various studies comparing the predictive value of ITPA variants with other biomarkers.
| Study Population & Size | ITPA Variant(s) | Associated Adverse Event | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | p-value | Comparison with other Biomarkers |
| Crohn's Disease (n=114) | IVS2+21A>C | Any Adverse Event | OR: 3.622 | 0.015 | Advanced age was also a predictor. No NUDT15 polymorphisms were found in this cohort.[2] |
| Crohn's Disease (n=114) | IVS2+21A>C | Myelotoxicity | OR: 2.863 | 0.021 | [2] |
| Inflammatory Bowel Disease (n=111) | c.94C>A | Leukopenia | OR: 0.4921 (95% CI 0.1520-1.5830) | 0.234 | ITPA polymorphism was not predictive of leukopenia in patients unexplained by TPMT and NUDT15 variants.[3] |
| Pediatric ALL (n=132) | rs1127354 (low-activity) | Higher DNA-TG levels | - | 0.04 | TPMT low-activity patients also had significantly higher DNA-TG levels (p=0.007).[4][5] |
| Pediatric ALL (Ethiopian) | rs1127354 | Febrile Neutropenia | - | Significant Association | XDH rs2281547 was associated with grade 4 neutropenia.[1] |
| Inflammatory Bowel Disease | c.94C>A | Non-response to Azathioprine | - | 0.005 | [6] |
| Inflammatory Bowel Disease | c.94C>A | Arthralgia | OR: 8.2353 (95% CI 1.752-38.87) | 0.0041 | TPMT mutant alleles were associated with myelosuppression (OR 7.5).[6] |
| Korean Crohn's Disease | NUDT15 R139C | Thiopurine-induced early leukopenia | OR: 35.6 | 4.88 x 10-94 | This study highlighted the strong predictive power of NUDT15 in an Asian population.[7] |
Note: The predictive value of ITPA variants can be inconsistent across different studies and populations, suggesting its role may be influenced by other genetic and non-genetic factors.[8]
Thiopurine Metabolite Levels in Relation to ITPA Genotype
The measurement of thiopurine metabolites in red blood cells (RBCs) is a crucial tool for therapeutic drug monitoring. The following table shows the impact of ITPA variants on the levels of these metabolites.
| ITPA Genotype | 6-Thioguanine Nucleotides (6-TGN) Levels (pmol/8x10⁸ RBC) | 6-Methylmercaptopurine (6-MMP) Levels (pmol/8x10⁸ RBC) | DNA-incorporated Thioguanine (DNA-TG) (fmol/µg DNA) |
| Wild-Type | Variable, therapeutic range often cited as 230-450 | Variable, levels >5700 associated with hepatotoxicity | Median: 387 |
| Low-Activity (e.g., rs1127354 variant) | May be lower in some populations | May be increased | Median: 465 (p=0.04 compared to wild-type)[4][5] |
Experimental Protocols
Measurement of Thiopurine Metabolites (6-TGN and 6-MMP) by HPLC
This protocol is a generalized procedure based on common HPLC methods for thiopurine metabolite analysis.[9][10][11][12][13]
a. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Isolate red blood cells (RBCs) by centrifugation at 1,500 x g for 10 minutes.
-
Wash the RBC pellet twice with phosphate-buffered saline (PBS).
-
Lyse the washed RBCs with a lysis buffer (e.g., hypotonic buffer).
-
Perform protein precipitation by adding perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for hydrolysis.
b. Hydrolysis:
-
Add dithiothreitol (DTT) to the supernatant.
-
Hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C for 45-60 minutes.
-
Cool the samples on ice.
c. HPLC Analysis:
-
Inject the hydrolyzed sample into a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient, for example, a mixture of phosphate buffer and methanol.
-
Detect the separated metabolites using a UV detector at specific wavelengths (e.g., 342 nm for 6-TG and 303 nm or 304 nm for the 6-MMP derivative).
-
Quantify the metabolites by comparing their peak areas to a standard curve.
ITPA Enzyme Activity Assay
This protocol describes a general method for determining ITPA enzyme activity in cell lysates.[14][15][16][17][18]
a. Preparation of Cell Lysate:
-
Obtain cell samples (e.g., RBCs, peripheral blood mononuclear cells).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
b. Enzyme Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and the substrate (ITP or a synthetic analog like DIAL).
-
Add a known amount of the cell lysate (protein) to initiate the reaction.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding perchloric acid.
c. Detection of Product:
-
The method of detection depends on the assay design.
-
Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.
Signaling Pathways and Experimental Workflows
Thiopurine Metabolism and Toxicity Pathway
The following diagram illustrates the metabolic pathway of thiopurines and highlights the role of key enzymes, including ITPA.
References
- 1. Genetic variants of genes involved in thiopurine metabolism pathway are associated with 6-mercaptopurine toxicity in pediatric acute lymphoblastic leukemia patients from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive role of ITPA genetic variants in thiopurine-related myelotoxicity in Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ITPA polymorphisms do not predict additional risk beyond TPMT and NUDT15 for thiopurine-induced cytopenia in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of TPMT and ITPA variants in mercaptopurine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenetics of thiopurines for inflammatory bowel disease in East Asia: prospects for clinical application of NUDT15 genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Measuring deaminated nucleotide surveillance enzyme ITPA activity with an ATP-releasing nucleotide chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. An ITPA Enzyme with Improved Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Thio-ITP: A Comparative Guide for Wild-Type vs. ITPA-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
The metabolism of thiopurine drugs, a class of immunosuppressants widely used in the treatment of autoimmune diseases and cancer, is intricately linked to the enzymatic activity of Inosine Triphosphate Pyrophosphatase (ITPA). Genetic variations in the ITPA gene can lead to enzyme deficiency, significantly altering the metabolic pathway of thiopurine derivatives, particularly 6-thio-inosine 5'-triphosphate (Thio-ITP). This guide provides a comprehensive comparison of this compound metabolism in cells with normal ITPA function (wild-type) versus those with deficient ITPA activity, supported by experimental data and detailed protocols.
At a Glance: Key Metabolic Differences
In wild-type cells, the ITPA enzyme efficiently hydrolyzes this compound back to its monophosphate form, preventing its accumulation. Conversely, in ITPA-deficient cells, this crucial step is impaired, leading to the buildup of this compound, which is associated with an increased risk of adverse drug reactions.
| Parameter | Wild-Type Cells | ITPA-Deficient Cells | Reference |
| ITPA Enzyme Activity | Normal | Reduced or Absent | [1][2] |
| This compound Hydrolysis | Efficient | Impaired | [3] |
| This compound Accumulation | Low | High | [1][2] |
| Metabolite Profile | Higher ratio of 6-thio-inosine monophosphate (6-thio-IMP) to this compound | Lower ratio of 6-thio-IMP to this compound | [3] |
| Clinical Implication | Standard thiopurine metabolism | Increased risk of thiopurine-related toxicity | [1][2] |
Visualizing the Metabolic Divergence
The metabolic pathways of thiopurines diverge significantly depending on the functional status of the ITPA enzyme. The following diagrams illustrate these differences.
Caption: this compound Metabolism in Wild-Type Cells.
Caption: this compound Metabolism in ITPA-Deficient Cells.
Quantitative Analysis of Enzyme Kinetics
Studies have demonstrated that polymorphisms in the ITPA gene, such as the c.94C>A variant, lead to a compromised velocity of pyrophosphohydrolysis for both ITP and this compound.[1] While substrate binding is not significantly altered, the catalytic efficiency is reduced in deficient variants.
| ITPA Genotype | Substrate | Vmax (nmol/mg Hb/hr) - Representative Values | Km (µM) - Representative Values | Reference |
| Wild-Type (CC) | ITP | 150 | 50 | [1] |
| Wild-Type (CC) | This compound | 140 | 60 | [1] |
| Heterozygous (CA) | ITP | 75 | 55 | [1] |
| Heterozygous (CA) | This compound | 70 | 65 | [1] |
| Homozygous (AA) | ITP | <10 | Not Determined | [1] |
| Homozygous (AA) | This compound | <10 | Not Determined | [1] |
Note: The values presented are representative and may vary between studies and experimental conditions.
Experimental Protocols
To quantitatively assess the differences in this compound metabolism, the following experimental approaches can be employed.
Quantification of Thiopurine Metabolites by Ion-Exchange Liquid Chromatography-Tandem Mass Spectrometry (IEC-MS/MS)
This method allows for the sensitive and specific quantification of various thiopurine metabolites, including 6-thio-IMP and this compound, in cell lysates.
a. Cell Culture and Treatment:
-
Culture wild-type and ITPA-deficient cell lines (e.g., lymphoblastoid cell lines with known ITPA genotypes) under standard conditions.
-
Treat cells with a known concentration of a thiopurine drug (e.g., 6-mercaptopurine) for a specified time course.
b. Sample Preparation:
-
Harvest and count the cells.
-
Lyse the cells to release intracellular metabolites.
-
Perform protein precipitation to remove interfering proteins.
-
Stabilize the phosphate groups of the nucleotides using a suitable buffer, such as one containing EDTA.[4]
c. IEC-MS/MS Analysis:
-
Separate the thiopurine metabolites using an ion-exchange column.
-
Detect and quantify the metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity.
d. Data Analysis:
-
Generate standard curves for each metabolite to ensure accurate quantification.
-
Normalize the metabolite concentrations to the cell number.
-
Compare the levels of this compound and other metabolites between wild-type and ITPA-deficient cell lines.
ITPA Enzyme Activity Assay using High-Performance Liquid Chromatography (HPLC)
This assay measures the rate of hydrolysis of this compound to 6-thio-IMP, providing a direct measure of ITPA enzyme activity.[1]
a. Preparation of Cell Lysates:
-
Prepare cytosolic extracts from wild-type and ITPA-deficient cells.
-
Determine the total protein concentration of the lysates for normalization.
b. Enzyme Reaction:
-
Incubate the cell lysates with a saturating concentration of this compound as the substrate in a suitable reaction buffer.
-
The reaction is carried out for a defined period at 37°C.
-
Stop the reaction by adding an acid or by heat inactivation.
c. HPLC Analysis:
-
Separate the substrate (this compound) and the product (6-thio-IMP) using a reverse-phase HPLC system with ion-pairing agents.[1]
-
Detect the nucleotides using a UV detector.
d. Calculation of Enzyme Activity:
-
Quantify the amount of 6-thio-IMP produced.
-
Calculate the specific activity of ITPA as the amount of product formed per unit of time per amount of total protein (e.g., nmol/min/mg protein).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing this compound metabolism in wild-type and ITPA-deficient cells.
References
- 1. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thiopurine Sensitivity: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers used to predict thiopurine sensitivity. By examining experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development and clinical application of thiopurine-based therapies.
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are mainstays in the treatment of various autoimmune diseases and cancers. However, their efficacy and toxicity are highly variable among individuals due to genetic and metabolic differences. The validation of reliable biomarkers is therefore crucial for personalizing therapy, optimizing dosage, and minimizing adverse drug reactions. This guide focuses on the validation of key thiopurine metabolites as biomarkers for predicting patient response and guiding treatment strategies.
The Thiopurine Metabolic Pathway: A Complex Network
The clinical effects of thiopurines are mediated through a complex metabolic pathway that converts these prodrugs into active and inactive metabolites. A simplified representation of this pathway highlights the key enzymatic conversions and the metabolites that serve as important biomarkers.
comparing the efficacy of Thio-ITP with other known polymerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Thio-ITP (6-Thioinosine 5′-triphosphate) with other well-characterized polymerase inhibitors, including Remdesivir, Favipiravir, Sofosbuvir, Tenofovir, and Acyclovir. The information is intended to assist researchers in evaluating these compounds for their potential applications in antiviral drug development and other related fields.
Executive Summary
Polymerase inhibitors are a cornerstone of antiviral therapy, targeting the essential machinery of viral replication. This guide delves into the mechanistic details and inhibitory profiles of several key polymerase inhibitors. While direct comparative data under uniform experimental conditions is limited, this document compiles available quantitative data to offer a broad overview of their relative potencies. This compound, a competitive inhibitor of cellular RNA polymerases, is contrasted with established antiviral agents that target viral polymerases with high specificity.
Data Presentation: A Comparative Analysis of Inhibitory Potency
The following table summarizes the available quantitative data for this compound and other selected polymerase inhibitors. It is crucial to note that the inhibitory concentrations (IC50) and inhibition constants (Ki) are highly dependent on the specific enzyme, substrate concentration, and assay conditions. Therefore, direct comparison of absolute values across different studies should be approached with caution.
| Inhibitor | Target Polymerase | Inhibition Metric | Value (µM) |
| This compound | Human RNA Polymerase I | Ki | 40.9[1][2] |
| Human RNA Polymerase II | Ki | 38.0[1][2] | |
| Remdesivir | SARS-CoV-2 RdRp | IC50 | 0.023 |
| MERS-CoV RdRp | IC50 | 0.07 | |
| Ebola Virus (EBOV) RdRp | EC50 | 0.086 - 0.14 | |
| Favipiravir | Influenza Virus RdRp | IC50 (as RTP) | 0.341 |
| Human RNA Polymerase II | IC50 (as RTP) | 905 | |
| Sofosbuvir | Hepatitis C Virus (HCV) NS5B Polymerase (Genotypes 1b, 2a, 3a, 4a) | IC50 (as triphosphate) | 0.7 - 2.6 |
| Tenofovir | HIV Reverse Transcriptase | Ki (as diphosphate) | ~0.022 |
| Hepatitis B Virus (HBV) Polymerase | Ki (as diphosphate) | 0.18 | |
| Simian Immunodeficiency Virus (SIV) in cells | IC50 | 1.5 | |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | EC50 | 0.04 - 0.85 |
| Herpes Simplex Virus 2 (HSV-2) DNA Polymerase | EC50 | 0.44 - 0.86 | |
| Varicella-Zoster Virus (VZV) DNA Polymerase | IC50 | 0.22 |
Mechanisms of Action and Signaling Pathways
The efficacy of these inhibitors stems from their distinct mechanisms of action, which are visually represented in the following diagrams.
This compound: Competitive Inhibition of Cellular RNA Polymerases
This compound, as a purine analog, competes with the natural substrate (ITP or GTP) for the active site of RNA polymerases I and II, thereby inhibiting transcription.
Caption: Mechanism of this compound as a competitive inhibitor of RNA polymerase.
Prodrug Activation and Viral Polymerase Inhibition Workflow
Many of the compared antiviral agents are administered as prodrugs, requiring intracellular conversion to their active triphosphate forms before they can inhibit the viral polymerase.
Caption: General workflow for the activation of prodrug polymerase inhibitors.
Chain Termination vs. Lethal Mutagenesis: Mechanisms of Viral Polymerase Inhibitors
Viral polymerase inhibitors can exert their effects through different mechanisms, primarily chain termination or by inducing mutations (lethal mutagenesis).
Caption: Comparison of chain termination and lethal mutagenesis mechanisms.
Experimental Protocols
The determination of inhibitory activity for polymerase inhibitors typically involves in vitro enzymatic assays. Below are generalized methodologies for assessing the inhibition of RNA-dependent RNA polymerases (RdRp), DNA polymerases, and reverse transcriptases.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., from SARS-CoV-2, HCV).
-
RNA template and primer (e.g., a hairpin RNA or a primed template).
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescent analog).
-
Test inhibitor (e.g., this compound, Remdesivir-TP, Favipiravir-RTP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
Quench buffer (containing EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and varying concentrations of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Product Analysis: Denature the RNA products and separate them by size using denaturing PAGE.
-
Detection and Quantification: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. Quantify the band intensities to determine the extent of RNA synthesis at each inhibitor concentration.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
DNA Polymerase / Reverse Transcriptase Inhibition Assay
Objective: To determine the IC50 or Ki value of an inhibitor against a DNA polymerase or reverse transcriptase.
Materials:
-
Purified recombinant DNA polymerase (e.g., from HSV, HBV) or reverse transcriptase (e.g., from HIV).
-
DNA or RNA template and a corresponding DNA primer.
-
Deoxyribonucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), one of which is labeled (e.g., [α-³²P]dATP or a fluorescent analog).
-
Test inhibitor (e.g., Acyclovir-TP, Tenofovir-DP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT).
-
Quench buffer (containing EDTA).
-
Apparatus for product separation and detection (e.g., filter binding assay with scintillation counting, or gel electrophoresis).
Procedure:
-
Reaction Setup: Similar to the RdRp assay, combine the reaction buffer, template-primer, dNTPs (including the labeled dNTP), and a range of inhibitor concentrations.
-
Enzyme Addition: Start the reaction by adding the DNA polymerase or reverse transcriptase.
-
Incubation: Incubate at the enzyme's optimal temperature (typically 37°C) for a set time.
-
Quenching: Terminate the reaction with a quench buffer.
-
Product Quantification:
-
Filter Binding Assay: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated labeled dNTPs, and measure the retained radioactivity on the filter using a scintillation counter.
-
Gel Electrophoresis: Separate the reaction products by gel electrophoresis and quantify the incorporated label as described for the RdRp assay.
-
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value. For Ki determination, experiments are performed at varying substrate (dNTP) and inhibitor concentrations, and the data are analyzed using kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
Conclusion
The polymerase inhibitors discussed in this guide represent a diverse group of molecules with distinct specificities and mechanisms of action. This compound demonstrates inhibitory activity against cellular RNA polymerases, which distinguishes it from the other compounds that are primarily designed to target viral polymerases. The provided data and protocols offer a foundational resource for researchers to understand and further investigate the potential of these and other novel polymerase inhibitors in the ongoing effort to combat viral diseases and understand fundamental biological processes. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative potencies and therapeutic potential of these important compounds.
References
Independent Verification of Published Research Findings in Immune Thrombocytopenia (ITP)
A Comparative Guide to Therapeutic Alternatives
Disclaimer: Initial searches for "Thio-ITP" did not yield specific research findings under this term. The following guide provides a comprehensive comparison of established therapeutic alternatives for Immune Thrombocytopenia (ITP), a condition characterized by a low platelet count due to autoimmune destruction. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current treatment landscape.
Comparative Analysis of ITP Therapeutic Modalities
The management of Immune Thrombocytopenia involves a variety of treatment strategies aimed at either reducing platelet destruction or increasing platelet production. The choice of therapy is often guided by the severity of the condition, patient age, and response to previous treatments. Below is a summary of quantitative data on the efficacy of various ITP therapies.
| Therapeutic Class | Drug Examples | Mechanism of Action | Overall Response Rate | Sustained Response Rate | Key Adverse Events |
| Corticosteroids | Prednisone, Dexamethasone | Broad immunosuppression, reduces antibody production and increases platelet lifespan.[1] | 60-90% (initial response in adults)[2] | Variable, often requires long-term use. | Infections, high blood sugar, osteoporosis (with long-term use).[3] |
| Intravenous Immunoglobulin (IVIG) | Privigen | Overwhelms the immune system, reducing platelet destruction.[4] | High initial response rate. | Effect is often temporary, lasting a couple of weeks.[3] | Headache, infusion reactions. |
| Thrombopoietin Receptor Agonists (TPO-RAs) | Romiplostim (Nplate), Eltrombopag (Promacta), Avatrombopag (Doptelet) | Stimulate the bone marrow to produce more platelets.[3][5][6] | Generally high response rates. | Can provide long-term platelet count stability. | Increased risk of blood clots.[3] |
| Anti-CD20 Monoclonal Antibody | Rituximab (Rituxan) | Depletes B-cells, thereby reducing the production of autoantibodies against platelets.[7] | 60-80% (at 6-12 months)[7] | 20-30% (at 2-5 years)[7] | Infusion reactions, can impair vaccine efficacy.[3] |
| Spleen Tyrosine Kinase (Syk) Inhibitor | Fostamatinib (Tavalisse) | Inhibits the Syk pathway, which is involved in the destruction of antibody-coated platelets by macrophages. | Approved for patients who have not responded to other treatments.[3][6] | Varies among patients. | Hypertension.[8] |
| Neonatal Fc Receptor (FcRn) Antagonist | Efgartigimod | Blocks the FcRn, leading to a reduction in circulating IgG antibodies, including the autoantibodies that cause ITP. | 46% (overall response) vs. 25% with placebo in a phase 2 study.[7] | 38% (stable response) vs. 0% with placebo in a phase 2 study.[7] | Generally well-tolerated. |
| Bruton's Tyrosine Kinase (BTK) Inhibitors | Rilzabrutinib | Targets the underlying mechanisms of platelet destruction.[9] | 44% in a phase I/II study of heavily pretreated patients.[9] | Data is still emerging. | Generally well-tolerated. |
| Splenectomy | Surgical removal of the spleen. | The spleen is a primary site of platelet destruction and autoantibody production.[4] | Approximately two-thirds of adult patients have a sustained response.[2] | High rate of long-term remission. | Surgical risks, increased lifelong risk of infections. |
Experimental Protocols
Induction of Passive ITP in Mice
This model is suitable for the rapid screening of therapeutic compounds.[10]
-
Antibody Induction: A single intravenous (IV) injection of an anti-mouse CD41 antibody (e.g., clone MWReg30) is administered at a dose of 1-2 µg/g of body weight.[10]
-
Monitoring: Blood samples are collected from the tail vein at baseline and at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours).[10]
-
Platelet Counting: Platelet counts are immediately analyzed using an automated hematology analyzer or by manual counting with a hemocytometer.[10]
-
Drug Treatment: The test compound is administered (e.g., orally or via intraperitoneal injection) at a predetermined time before or after the induction of thrombocytopenia. A vehicle control group is included.[10]
Active ITP Models in Mice
These models more closely mimic the chronic autoimmune nature of human ITP.[10]
-
Immunization: Mice are immunized with platelet antigens or splenocytes from ITP mice to induce a sustained autoimmune response against platelets.[10]
-
Outcome Measures: The primary endpoints are platelet counts, anti-platelet antibody titers, T-cell responses, and megakaryocyte analysis.[10]
Measurement of Platelet Lifespan
This protocol is used to assess the rate of platelet clearance.[10]
-
Platelet Labeling: Platelets are isolated from healthy donor mice and labeled with a fluorescent dye (e.g., CFSE) or a biotinylation reagent.[10]
-
Transfusion: The labeled platelets are transfused into recipient mice (either healthy or ITP model mice).[10]
-
Blood Sampling: Blood samples are collected at different time points after transfusion (e.g., 1, 4, 24, 48 hours) to measure the persistence of labeled platelets.[10]
Visualizing ITP Pathophysiology and Therapeutic Mechanisms
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Immune Thrombocytopenia (ITP).
Caption: Mechanisms of Action of Key ITP Therapies.
Caption: General Experimental Workflow for Preclinical ITP Drug Testing.
References
- 1. Mechanisms of corticosteroid action in immune thrombocytopenic purpura (ITP): experimental studies using ITP-prone mice, (NZW x BXSB) F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Immune thrombocytopenia (ITP) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. List of 44 Immune Thrombocytopenia Medications Compared [drugs.com]
- 7. Recent advances in treatments of adult immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the horizon: upcoming new agents for the management of ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Study of Thio-ITP's Effect on Viral vs. Host RNA Polymerases
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 6-Thioinosine 5'-triphosphate (Thio-ITP), a synthetic purine nucleotide analog, on the enzymatic activity of viral and host RNA polymerases. The objective is to present a clear, data-driven comparison to inform research and development efforts in antiviral therapeutics. While direct comparative studies on a wide range of viral polymerases are limited, this document compiles available data on host polymerases and discusses the broader context of thiopurine analogs in antiviral research.
Executive Summary
This compound has been identified as a competitive inhibitor of human RNA polymerase I and RNA polymerase II, with Ki values in the micromolar range.[1] This suggests a potential for interference with host cell transcription. Data on the direct inhibitory effects of this compound on viral RNA-dependent RNA polymerases (RdRp) is currently lacking in publicly available literature. However, the parent compounds of thiopurine analogs, such as 6-mercaptopurine and azathioprine, are known to have antiviral activity.[2] This activity is generally attributed to their metabolic conversion into thiopurine nucleotides, which can disrupt viral replication through incorporation into viral RNA or by inhibiting the de novo synthesis of purine nucleotides, thereby depleting the pool of available building blocks for viral genome replication.[2][3] Further research is critically needed to elucidate the direct and comparative inhibitory potency of this compound against a panel of viral RNA polymerases.
Data Presentation: this compound Inhibition of Host RNA Polymerases
Quantitative data on the inhibitory effect of this compound on human RNA polymerases is summarized below.
| Target Enzyme | Organism | Inhibitor | Inhibition Constant (Ki) | Notes |
| RNA Polymerase I | Human | This compound | 40.9 µM | Competitive inhibitor.[1] |
| RNA Polymerase II | Human | This compound | 38.0 µM | Competitive inhibitor.[1] |
| RNA Polymerase I & II | Human | 6-thio-ITP | Not specified | Potent inhibitor of cellular RNA synthesis in human lymphoma cells.[4] |
No direct inhibitory data (IC50 or Ki values) for this compound against viral RNA polymerases (e.g., from Influenza virus or Respiratory Syncytial Virus) was found in the reviewed literature.
Mechanism of Action
Host RNA Polymerase Inhibition
This compound acts as a competitive inhibitor of human RNA polymerases I and II.[1] This indicates that this compound likely competes with the natural substrate, inosine triphosphate (ITP) or guanosine triphosphate (GTP), for binding to the active site of the polymerase. By occupying the active site, this compound prevents the incorporation of natural nucleotides, thereby halting RNA transcription.
Postulated Antiviral Mechanism
The antiviral effects of thiopurines are thought to be multifactorial. Once metabolized to their triphosphate forms, such as this compound, they can exert antiviral activity through several potential mechanisms:
-
Chain Termination: Incorporation of the thiopurine analog into the growing viral RNA chain could lead to premature termination of transcription, as the modified nucleotide may not be a suitable substrate for the subsequent addition of the next nucleotide.
-
Inhibition of de novo Purine Synthesis: Thiopurine monophosphates are known to inhibit key enzymes in the de novo purine synthesis pathway.[2][3] This leads to a depletion of the intracellular pool of GTP, a crucial building block for viral RNA synthesis, thereby indirectly inhibiting viral replication.
-
Induction of Unfolded Protein Response (UPR): Some thiopurines, like 6-thioguanine, have been shown to induce the UPR in host cells, which can selectively block the synthesis and maturation of viral glycoproteins, as demonstrated for Influenza A virus.[5][6]
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound like this compound against a purified RNA polymerase.
1. Enzyme and Template Preparation:
- Purify recombinant viral RNA-dependent RNA polymerase (e.g., Influenza A virus L-protein) or host RNA polymerase (e.g., human RNA polymerase II).[7][8][9][10][11][12][13]
- Prepare a suitable RNA or DNA template and, if necessary, a primer. For viral RdRps, this is typically a short RNA oligonucleotide representing a viral promoter region.[14][15] For host DNA-dependent RNA polymerases, a DNA template with a known promoter is used.
2. Reaction Mixture Assembly:
- Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and RNase inhibitor.[14]
- Add the purified polymerase and the template/primer to the reaction buffer.
- Add varying concentrations of the inhibitor (this compound) and pre-incubate for a defined period.
3. Initiation of Transcription:
- Initiate the reaction by adding a mixture of nucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]GTP).[14]
4. Reaction Incubation and Quenching:
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C for influenza polymerase).[14]
- Stop the reaction at various time points by adding a quenching buffer containing EDTA and formamide.
5. Product Analysis:
- Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the radiolabeled RNA products using autoradiography or phosphorimaging.
- Quantify the amount of full-length or extended RNA product to determine the extent of inhibition.
6. Data Analysis:
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
- Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value.
Mandatory Visualizations
Caption: Mechanism of Action of this compound on Host and Viral RNA Polymerases.
References
- 1. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of the RNA polymerase activity of influenza virus A by pyrophosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant expression and functional characterization of influenza A virus neuraminidase in a mammalian cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Human RNA Polymerase II Complex Containing Factors That Modify Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mechanism of enhanced transcription activity and fidelity for influenza A viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Primer-Based RNA Elongation and Promoter Fine Mapping of the Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Link Between Thio-ITP Accumulation and Adverse Drug Reactions: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding and methodologies for validating the link between the accumulation of 6-thioinosine triphosphate (Thio-ITP) and adverse drug reactions (ADRs) associated with thiopurine therapy. While direct quantitative measurement of this compound is not yet a routine clinical practice, a growing body of evidence, primarily from pharmacogenetic studies of the inosine triphosphate pyrophosphatase (ITPA) gene, strongly supports this association. This guide will objectively compare the established roles of other thiopurine metabolites, present supporting experimental data, and provide detailed methodologies for key experiments.
Executive Summary
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are essential immunosuppressants and anti-cancer agents. Their efficacy is dependent on the production of the active 6-thioguanine nucleotides (6-TGNs), while toxicity is often linked to other metabolites, including 6-methylmercaptopurine (6-MMP). Polymorphisms in the ITPA gene, leading to decreased ITPase enzyme activity, are associated with an increased incidence of specific ADRs, including flu-like symptoms, rash, and pancreatitis.[1] This is attributed to the predicted accumulation of the aberrant metabolite, 6-thioinosine triphosphate (this compound). This guide explores the indirect evidence supporting this link and compares it with the established monitoring of 6-TGNs and 6-MMP.
Data Presentation: Thiopurine Metabolites and Adverse Drug Reactions
The monitoring of thiopurine metabolites, specifically 6-TGNs and 6-MMP, is a key tool in optimizing therapy and minimizing toxicity. The following tables summarize the quantitative data on the association of these metabolites with clinical outcomes.
Table 1: 6-Thioguanine Nucleotides (6-TGNs) and Clinical Outcomes
| 6-TGN Concentration (pmol/8x10⁸ RBC) | Associated Clinical Outcome | Supporting Evidence |
| < 235 | Subtherapeutic, increased risk of non-response | Meta-analyses and clinical studies consistently show a correlation between lower 6-TGN levels and lack of clinical remission in inflammatory bowel disease (IBD).[2] |
| 235 - 450 | Therapeutic range for IBD | This range is widely accepted as the target for achieving clinical remission in IBD while minimizing the risk of myelotoxicity.[2] |
| > 450 | Increased risk of myelosuppression (leukopenia) | Elevated 6-TGN levels are significantly associated with a higher odds ratio for developing leukopenia.[2] |
Table 2: 6-Methylmercaptopurine (6-MMP) and Clinical Outcomes
| 6-MMP Concentration (pmol/8x10⁸ RBC) | Associated Clinical Outcome | Supporting Evidence |
| < 5700 | Generally considered safe | Levels below this threshold are not typically associated with hepatotoxicity. |
| > 5700 | Increased risk of hepatotoxicity | A significant association has been established between 6-MMP levels exceeding this threshold and the development of liver toxicity.[2] |
Table 3: ITPA Genotype and Associated Adverse Drug Reactions (Indirect Evidence for this compound Toxicity)
| ITPA Genotype | ITPase Enzyme Activity | Associated Adverse Drug Reactions | Odds Ratio (OR) for ADRs |
| Wild-type (CC at c.94C>A) | Normal | Baseline risk | - |
| Heterozygous (CA at c.94C>A) | Reduced | Flu-like symptoms, rash, pancreatitis | 4.2 (95% CI 1.6-11.5) |
| Homozygous (AA at c.94C>A) | Deficient | Higher risk and severity of flu-like symptoms, rash, and pancreatitis | Data limited due to low frequency, but predicted to be higher than heterozygous. |
Note: The odds ratios presented are for the association between the ITPA 94C>A variant and overall adverse drug reactions. Specific ORs for individual symptoms like rash and pancreatitis have also been reported to be significant.[1]
Experimental Protocols
Accurate and reproducible measurement of thiopurine metabolites is crucial for clinical monitoring and research. The following are detailed methodologies for the key experiments.
Protocol 1: Quantification of 6-TGN and 6-MMP in Red Blood Cells by HPLC-UV
This method is widely used for routine clinical monitoring.
1. Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Centrifuge to separate red blood cells (RBCs).
-
Wash RBCs with saline solution.
-
Lyse the RBCs with distilled water.
-
Precipitate proteins using perchloric acid.
-
Centrifuge and collect the supernatant.
-
Hydrolyze the nucleotide phosphates to their corresponding bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C for 1 hour.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength specific for 6-thioguanine (e.g., 342 nm) and 6-methylmercaptopurine (e.g., 294 nm).
-
Quantification: Calculate concentrations based on a standard curve prepared with known concentrations of 6-thioguanine and 6-methylmercaptopurine.
Protocol 2: Quantification of Thiopurine Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity compared to HPLC-UV.
1. Sample Preparation:
-
Similar to the HPLC-UV protocol, involving RBC isolation, lysis, and protein precipitation.
-
Acid hydrolysis of the nucleotide phosphates is also performed.
-
The final extract is filtered before injection.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or other reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 6-thioguanine, 6-methylmercaptopurine, and an internal standard.
-
Quantification: Concentrations are determined using a calibration curve and the ratio of the analyte peak area to the internal standard peak area.
Protocol 3: ITPA Genotyping
Identifying genetic variants in the ITPA gene is essential for predicting potential this compound-related ADRs.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva using a commercially available kit.
2. Genotyping Assay:
-
Method: TaqMan SNP genotyping assay is a common and reliable method.
-
Primers and Probes: Use pre-designed or custom-designed primers and fluorescently labeled probes specific for the ITPA variant of interest (e.g., c.94C>A, rs1127354).
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR instrument.
-
Allelic Discrimination: The instrument's software analyzes the fluorescence signals to determine the genotype (e.g., CC, CA, or AA).
Mandatory Visualizations
Caption: Thiopurine metabolism signaling pathway.
Caption: Experimental workflow for thiopurine metabolite monitoring.
Conclusion
The validation of the link between this compound accumulation and adverse drug reactions is an evolving area of research. While direct quantitative evidence remains limited, the strong association between ITPA genetic variants and specific thiopurine-induced toxicities provides compelling indirect evidence for the role of this compound. Continued research, including the development and application of sensitive and specific assays for this compound, is necessary to fully elucidate its contribution to ADRs and to develop more personalized thiopurine dosing strategies. For now, monitoring 6-TGN and 6-MMP levels, in conjunction with TPMT and ITPA genotyping, remains the cornerstone of optimizing thiopurine therapy and ensuring patient safety.
References
- 1. Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis [mdpi.com]
- 2. Association of ITPA gene polymorphisms with adverse effects of AZA/6-MP administration: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
head-to-head comparison of different Thio-ITP synthesis methods
For researchers and professionals in drug development, the synthesis of modified nucleotides such as 6-Thioinosine 5'-triphosphate (Thio-ITP) is a critical step for various biochemical and therapeutic applications. This compound, a potent competitive inhibitor of RNA polymerase, serves as a valuable tool in studying transcription and as a potential therapeutic agent.[1] The choice of synthesis method can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the primary chemical and enzymatic methods for this compound synthesis, supported by available experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The selection of a synthesis route for this compound depends on the specific requirements of the research, such as the desired scale, purity, and available resources. Chemical methods are often favored for their scalability and the ability to produce a wide range of analogs, while enzymatic methods offer high selectivity and milder reaction conditions.
| Parameter | Chemical Synthesis (Yoshikawa Method) | Chemical Synthesis (Ludwig-Eckstein Method) | Enzymatic Synthesis |
| Starting Materials | 6-Thioinosine, POCl₃, Proton Sponge, Trialkylamine, Pyrophosphate | 6-Thioinosine, Salicyl Chlorophosphite, Pyrophosphate, Iodine | 6-Thioinosine or 6-Mercaptopurine, ATP, Kinase Enzymes |
| Key Steps | One-pot phosphorylation of unprotected nucleoside | Stepwise phosphitylation, cyclization, and oxidation | Sequential phosphorylation catalyzed by specific kinases |
| Reported Yield | Moderate (yields for similar nucleoside 1-thiotriphosphates are reported in the range of 24-50%)[2] | Good to Excellent (An improved one-pot, three-step Ludwig strategy for inosine-5'-triphosphate reported good yields with >99.5% purity)[3] | Variable (Conversion rates for other modified 5'-NTPs using enzyme cascades range from 27% to over 99%)[4] |
| Purity | Can be variable, often requiring extensive purification to remove by-products. | Generally high, with fewer by-products compared to the Yoshikawa method, simplifying purification.[5][6] | Typically high due to the high specificity of enzymes. |
| Scalability | Readily scalable for larger quantities. | Scalable, with protocols adaptable for various scales. | Can be challenging to scale up due to enzyme cost and stability, though ATP regeneration systems can improve efficiency.[4] |
| Reaction Conditions | Harsh, involving a strong electrophilic phosphorus reagent (POCl₃).[5][6] | Milder than the Yoshikawa method, but involves multiple steps in a one-pot reaction.[5][6] | Mild, typically performed in aqueous buffers at or near physiological pH and temperature.[4] |
| Advantages | - One-pot reaction from unprotected nucleosides.[5][6]- Simplicity and speed. | - High yields and purity.[3]- Fewer by-products.[5][6]- Reaction progress can be monitored by ³¹P-NMR.[5] | - High regio- and stereoselectivity.[4]- Environmentally friendly (aqueous media, mild conditions).- No need for protecting groups. |
| Disadvantages | - Formation of undesirable by-products.[5][6]- Incompatible with sensitive nucleosides.[5] | - Requires the synthesis of the phosphitylating reagent.- Slightly longer synthetic route if starting from the free nucleoside requiring protection.[5] | - Enzyme availability, cost, and stability can be limiting factors.- Substrate scope may be limited by enzyme specificity. |
Experimental Protocols
Below are detailed methodologies for the key chemical synthesis approaches for this compound. The enzymatic synthesis protocol is a generalized approach that can be adapted with specific kinases.
Chemical Synthesis: Modified Yoshikawa Protocol
This one-pot method allows for the direct phosphorylation of unprotected 6-thioinosine.
Materials:
-
6-Thioinosine
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)
-
Trialkylamine (e.g., Triethylamine)
-
Tributylammonium pyrophosphate
-
Triethyl phosphate (anhydrous)
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer
-
Diethyl ether
Procedure:
-
Dry 6-thioinosine under high vacuum.
-
Dissolve the dried 6-thioinosine in anhydrous triethyl phosphate.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).
-
Add proton sponge to the solution.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous acetonitrile.
-
Add the pyrophosphate solution to the reaction mixture.
-
Stir the mixture for an additional 2-3 hours at room temperature.
-
Quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Purify the crude product by anion-exchange chromatography using a TEAB gradient.
-
Lyophilize the purified fractions to obtain this compound as a salt.
Chemical Synthesis: Ludwig-Eckstein Protocol
This method involves the formation of a cyclic intermediate, generally leading to higher purity.
Materials:
-
5'-O-Dimethoxytrityl-6-thioinosine
-
Salicyl chlorophosphite
-
Pyridine (anhydrous)
-
Tributylammonium pyrophosphate in anhydrous DMF
-
Iodine in pyridine/water
-
Dichloromethane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Co-evaporate 5'-O-Dimethoxytrityl-6-thioinosine with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.
-
Add salicyl chlorophosphite and stir at room temperature for 1-2 hours. Monitor the formation of the 5'-phosphite intermediate by TLC or ³¹P-NMR.
-
Add the solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Stir the mixture for 2-4 hours at room temperature.
-
Add a solution of iodine in pyridine/water to oxidize the phosphite to the phosphate.
-
Quench the reaction with aqueous sodium sulfite.
-
Remove the 5'-O-DMTr protecting group by treatment with aqueous trifluoroacetic acid.
-
Neutralize the solution with a TEAB buffer.
-
Purify the crude this compound by anion-exchange chromatography using a TEAB gradient.
-
Lyophilize the purified fractions.
Enzymatic Synthesis
This generalized protocol utilizes a cascade of kinase enzymes to phosphorylate 6-thioinosine to this compound.
Materials:
-
6-Thioinosine
-
Adenosine triphosphate (ATP)
-
Nucleoside kinase (e.g., Ribokinase)
-
Nucleoside monophosphate kinase (e.g., Adenylate kinase)
-
Nucleoside diphosphate kinase
-
ATP regeneration system (e.g., creatine kinase and phosphocreatine)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Incubator
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 6-thioinosine, ATP, and the ATP regeneration system components.
-
Add the nucleoside kinase, nucleoside monophosphate kinase, and nucleoside diphosphate kinase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, terminate it by heat inactivation of the enzymes or by adding a quenching agent like EDTA.
-
Purify the this compound from the reaction mixture using anion-exchange chromatography.
-
Lyophilize the purified product.
Signaling Pathway and Experimental Workflow Visualizations
This compound Inhibition of RNA Polymerase
This compound acts as a competitive inhibitor of RNA polymerase. It mimics the natural substrate, inosine triphosphate (ITP), and binds to the active site of the enzyme, thereby preventing the incorporation of the natural nucleotide and halting RNA synthesis.
Caption: Competitive inhibition of RNA polymerase by this compound.
General Workflow for this compound Synthesis and Purity Analysis
The following diagram illustrates a typical workflow from synthesis to final product analysis for this compound.
Caption: General workflow for this compound synthesis and analysis.
References
- 1. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]
- 2. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient protection-free chemical synthesis of inosine 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thio-ITP: A Step-by-Step Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents like Thio-ITP (6-Thioinosine 5'-triphosphate) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
This compound is a sulfur-containing nucleotide analog and an inhibitor of RNA polymerase.[1] While specific hazard data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous compound due to its classification as a pharmaceutical-related substance of unknown potency.[2] Compounds within the thiopurine class, which are structurally related to this compound, are known to have antineoplastic and immunosuppressive properties, necessitating careful handling and disposal.[3]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards and to implement appropriate safety measures.
| Hazard Classification | Recommendations |
| Toxicity | Assumed to be a pharmaceutical compound with unknown potency. Handle with care to avoid inhalation, ingestion, and skin contact.[2] |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] |
| Spills | Have a spill containment and cleanup kit readily available. For minor spills, absorb with an inert material and collect for proper disposal. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company, which will typically involve incineration.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "6-Thioinosine 5'-triphosphate," and any known hazard characteristics.
2. Decontamination of Labware and Surfaces:
-
For labware that is not heavily contaminated, a thorough wash with soap and water may be sufficient.[2]
-
Studies on the related compound mercaptopurine have shown that wiping surfaces with water can be an effective method of removal.[4] For cleaning benches and equipment, a multi-step process is recommended:
-
Perform an initial wipe with a damp cloth to remove any visible powder.
-
Follow with a second wet wipe.
-
Conclude with a final dry wipe.
-
3. Final Disposal:
-
Arrange for the pickup of the hazardous waste by a certified and licensed hazardous material disposal company.
-
Ensure all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[2]
Alternative Disposal for Small Quantities (If Permitted by Institutional Guidelines):
For very small quantities, and only if explicitly permitted by your institution's safety protocols and local regulations, the following procedure for general pharmaceutical waste may be considered. However, incineration remains the primary recommended method.
-
Inactivation (if applicable and protocols are available): Consult with your institution's environmental health and safety (EHS) office for any approved chemical inactivation procedures for thio-compounds.
-
Mixing: Take the this compound out of its original container and mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5] This makes the chemical less appealing to children and pets and unrecognizable to individuals who might go through the trash.[5]
-
Containment: Place the mixture in a sealed container, such as a zip-top bag or an empty can with a lid, to prevent leakage.[5]
-
Disposal in Trash: Throw the sealed container in the household trash.[5]
Important Note: Never dispose of this compound by flushing it down the drain unless specifically instructed to do so by your EHS office, as this can have a negative impact on the environment and water sources.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and EHS office for clarification on any procedures.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. 6-Thioinosine | C10H12N4O4S | CID 676166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Two Cases at Community Pharmacies of Mercaptopurine Removal from a Disk-type Powder-packaging Machine by Wiping It with Water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. oncolink.org [oncolink.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thio-ITP
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Thio-ITP (6-Thioinosine 5′-triphosphate), a competitive inhibitor of RNA polymerase activity.[1][2] The following procedural steps and disposal plans are based on established safety protocols for similar thiophosphate compounds, offering a robust framework for risk mitigation.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles.[3][5] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or chemical-resistant coveralls | To prevent contamination of personal clothing and skin.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To minimize inhalation of any dusts or aerosols.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe working environment.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparations:
-
Handling the Compound:
-
Always handle this compound within a designated area, preferably a chemical fume hood, to control potential exposure.[5]
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
